2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
Description
BenchChem offers high-quality 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXKEIRISBKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN1CC[N+](=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153433-26-2 | |
| Record name | 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153433-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Architect of Bonds: A Technical Guide to the Mechanism of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the quest for efficient, selective, and high-yielding coupling methods is perpetual. Among the arsenal of modern synthetic tools, 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (commercially often abbreviated as CIB) has emerged as a formidable reagent for the formation of amide and ester bonds. This guide provides an in-depth exploration of the core mechanisms underpinning the action of this powerful condensing agent, moving beyond simple protocols to elucidate the causality behind its remarkable efficacy.
Introduction: Beyond a Simple Dehydrating Agent
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a stable, crystalline salt that serves as a highly effective activating agent for carboxylic acids.[1] It is a derivative of the more commonly known 2-chloro-1,3-dimethylimidazolidinium chloride (DMC), offering similar reactivity with the potential for different solubility profiles and reduced hygroscopicity due to the non-coordinating tetrafluoroborate anion.[1][2] Unlike classical carbodiimide reagents such as dicyclohexylcarbodiimide (DCC), the byproducts generated from CIB are water-soluble, greatly simplifying product purification.
The primary utility of CIB lies in its capacity to facilitate condensation reactions, particularly the formation of amide and ester linkages, even between sterically hindered substrates.[1][2] A key advantage, especially pertinent in peptide synthesis and the creation of chiral molecules, is its ability to promote these couplings with minimal racemization.[1] This guide will dissect the electronic and structural features of CIB that contribute to its function as a superior coupling reagent.
The Core Mechanism: A Stepwise Dissection of Carboxylic Acid Activation
The efficacy of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate hinges on its ability to transform a carboxylic acid's hydroxyl group into an excellent leaving group, thereby activating the carbonyl carbon for nucleophilic attack. This process can be understood as a two-stage mechanism: activation followed by nucleophilic substitution.
Stage 1: Formation of the Activated Ester Intermediate
The reaction is initiated by the nucleophilic attack of the carboxylate oxygen of a carboxylic acid on the electrophilic carbon atom at the 2-position of the imidazolidinium ring. The presence of a base, typically a non-nucleophilic amine like triethylamine or diisopropylethylamine, is crucial to deprotonate the carboxylic acid, enhancing its nucleophilicity.
The key steps are as follows:
-
Deprotonation of the Carboxylic Acid: A base removes the acidic proton from the carboxylic acid to form a carboxylate anion.
-
Nucleophilic Attack: The carboxylate anion attacks the C2 carbon of the 2-chloro-1,3-dimethylimidazolidinium cation.
-
Intermediate Formation: This attack leads to the displacement of the chloride ion and the formation of a highly reactive O-acylisourea-like intermediate. This intermediate is, in essence, an activated ester. The positive charge on the imidazolidinium ring makes the attached carboxyl group exceptionally susceptible to nucleophilic attack.
The overall activation process is depicted in the following workflow:
Caption: Workflow for the activation of a carboxylic acid by CIB.
Stage 2: Nucleophilic Substitution and Product Formation
Once the activated intermediate is formed, it is primed for reaction with a nucleophile, such as an amine (for amide bond formation) or an alcohol (for ester bond formation).
-
For Amide Synthesis: An amine attacks the activated carbonyl carbon of the intermediate. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the 1,3-dimethylimidazolidin-2-one (DMU) as a leaving group to yield the desired amide.
-
For Ester Synthesis: Similarly, an alcohol attacks the activated carbonyl carbon. The subsequent collapse of the tetrahedral intermediate liberates the ester product and the DMU byproduct.
The non-coordinating nature of the tetrafluoroborate anion is significant here; it does not interfere with the reaction pathway, allowing the core coupling mechanism to proceed efficiently.
The generalized mechanism for the nucleophilic attack is illustrated below:
Caption: General mechanism of nucleophilic attack on the activated intermediate.
Experimental Protocols: A Practical Framework
To translate the mechanistic understanding into practice, the following are representative, self-validating protocols for CIB-mediated amidation and esterification. The success of these reactions is readily confirmed by standard analytical techniques such as TLC, LC-MS, and NMR.
General Protocol for Amide Bond Formation
This protocol describes a general procedure for the coupling of a carboxylic acid with a primary or secondary amine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add CIB (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
General Protocol for Esterification
This protocol outlines a general method for the esterification of a carboxylic acid with an alcohol.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.2 eq)
-
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.
-
Add TEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add CIB (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude ester can be purified by flash chromatography.
Data Presentation: Comparative Yields
The following table summarizes representative yields for the synthesis of a model amide and ester using the protocols described above.
| Reaction Type | Carboxylic Acid | Nucleophile | Product | Yield (%) |
| Amidation | Benzoic Acid | Benzylamine | N-Benzylbenzamide | >95% |
| Esterification | Phenylacetic Acid | Benzyl Alcohol | Benzyl phenylacetate | >92% |
Conclusion: An Authoritative Tool for Synthesis
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate stands as a highly authoritative and reliable reagent in the synthetic chemist's toolkit. Its mechanism of action, proceeding through a highly reactive O-acylisourea-like intermediate, allows for efficient and clean conversion of carboxylic acids to their corresponding amides and esters. The water-solubility of its primary byproduct, 1,3-dimethylimidazolidin-2-one, provides a significant advantage in purification over traditional coupling reagents. By understanding the fundamental principles of its reactivity, researchers can confidently employ CIB to construct complex molecular architectures with precision and high fidelity.
References
-
2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. (Source: ResearchGate, URL: [Link])
Sources
Navigating Synthesis: A Technical Guide to the Solubility of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Condensation Reagent.
In the intricate landscape of organic synthesis, particularly in pharmaceutical and materials science, the success of a reaction often hinges on the fundamental properties of the reagents employed. Among these, solubility stands as a critical parameter, dictating reaction kinetics, purification strategies, and overall efficiency. This technical guide offers an in-depth exploration of the solubility profile of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CAS No. 153433-26-2), a versatile and powerful condensation reagent.
This document provides a synthesis of known solubility data, outlines a robust experimental protocol for determining solubility in novel solvent systems, and discusses the practical implications for synthetic workflows. As a Senior Application Scientist, the aim is to equip fellow researchers with the necessary knowledge to confidently and effectively utilize this valuable reagent.
Introduction to 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, often abbreviated as CIB, is an off-white to white crystalline powder with a molecular weight of 220.40 g/mol .[1] It has gained significant traction as a condensation reagent, particularly in peptide synthesis and the formation of esters, due to its high efficiency and ability to minimize racemization, even with sterically hindered amino acids.[1][2] The compound's thermal stability, with a melting point in the range of 175-177 °C, further enhances its utility in a variety of reaction conditions.[1]
However, the efficacy of this reagent is intrinsically linked to its behavior in solution. Proper dissolution ensures homogenous reaction mixtures, leading to predictable and reproducible outcomes. Conversely, poor solubility can result in sluggish or incomplete reactions, complicating downstream processing and potentially impacting yield and purity. This guide addresses this critical aspect of its application.
Known Solubility Data
Currently, detailed quantitative solubility data for 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate across a wide spectrum of solvents is not extensively published. However, a key piece of information has been established:
| Solvent | Solubility | Reference |
| Acetonitrile | 0.1 g/mL (clear solution) | [2][3][4] |
This known solubility in acetonitrile, a polar aprotic solvent, provides a valuable starting point for its use in many synthetic applications, including peptide coupling and the preparation of other coupling reagents.[2]
It is also crucial to note that the compound is sensitive to moisture and light.[2] Therefore, storage in a cool, ventilated, and dry environment is recommended to maintain its integrity and performance.[1]
Experimental Protocol for Determining Solubility
Given the limited publicly available data, a systematic approach to determining the solubility of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate in other solvents is essential for researchers exploring new applications or optimizing existing protocols. The following is a detailed, step-by-step methodology for qualitative and semi-quantitative solubility assessment.
Materials and Equipment
-
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
-
A range of analytical grade solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Water, Methanol, Ethanol, Tetrahydrofuran (THF), Toluene)
-
Small test tubes or vials (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Analytical balance
-
Pipettes
Qualitative Solubility Determination Workflow
The following diagram illustrates a systematic workflow for assessing the qualitative solubility of the reagent.
Caption: Generalized Reaction Workflow.
Causality in Experimental Choices
-
Why start with a solubility test? Initiating a reaction with an insoluble reagent leads to a heterogeneous mixture, drastically reducing the effective concentration of the coupling agent and slowing down the reaction rate. This can lead to the formation of byproducts or the recovery of unreacted starting materials.
-
Self-Validating Protocols : By confirming the solubility of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate in the chosen solvent system at the intended reaction concentration, the protocol becomes self-validating. A clear solution at the start of the reaction is a strong indicator that the reagent is available to participate in the desired chemical transformation.
Conclusion
While a comprehensive public database of solubility for 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate in a wide array of solvents is yet to be established, its known solubility in acetonitrile provides a solid starting point for its application. For researchers venturing into novel solvent systems, the detailed experimental protocol provided in this guide offers a reliable method for determining its solubility, thereby mitigating risks and enhancing the probability of successful synthetic outcomes. A thorough understanding of a reagent's physical properties, particularly solubility, is a cornerstone of robust and reproducible chemical synthesis.
References
- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condens
- Solubility test for Organic Compounds. (Source: Google Search)
- Lab 14: Qualitative Organic Analysis - CSUB. (Source: Google Search)
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (Source: Google Search)
- Solubility test/ Organic lab - YouTube. (Source: Google Search)
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2.9: Qualitative Analysis of Organic Compounds - Chemistry LibreTexts. (Source: Chemistry LibreTexts, URL: [Link])
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2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate manufacturers and suppliers in india. (Source: LookChem, URL: [Link])
-
2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. (Source: ACS Publications, URL: [Link])
-
CAS No : 153433-26-2 | Product Name : 2-Chloro-1,3-dimethylimidazolidinium Tetrafluoroborate | Pharmaffiliates. (Source: Pharmaffiliates, URL: [Link])
-
Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. (Source: ResearchGate, URL: [Link])
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safety and handling of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
Introduction: The Role and Risks of a Modern Condensation Reagent
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, often abbreviated as CIB or DMC-BF4, has emerged as a highly efficient and versatile condensation and coupling reagent in modern organic synthesis.[1] Its primary utility lies in facilitating the formation of amide and ester bonds, particularly in challenging cases such as the coupling of sterically hindered amino acids with minimal racemization.[1][2] Unlike classical carbodiimide reagents like Dicyclohexylcarbodiimide (DCC), its corresponding byproduct, 1,3-dimethyl-2-imidazolidinone, is water-soluble, simplifying product purification.[3]
However, the reactivity that makes this reagent so valuable also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, chemists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and disposal of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, grounded in established safety data and field-proven practices.
Core Chemical and Physical Properties
A foundational understanding of the reagent's properties is critical for safe handling. It is a white to off-white crystalline solid that is sensitive to its environment.[1] Key physical and chemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 153433-26-2 | [1][4] |
| Molecular Formula | C₅H₁₀BClF₄N₂ | [4][5] |
| Molecular Weight | 220.40 g/mol | [1][6] |
| Appearance | Off-white to white crystalline powder/solid | [1] |
| Melting Point | 175-177 °C (some sources report 187-191 °C) | [1][7] |
| Solubility | Soluble in acetonitrile (0.1 g/mL) | [2][6] |
| Sensitivities | Moisture, light, and heat sensitive | [2] |
The reagent's sensitivity to moisture (hygroscopic nature) is a crucial handling consideration, as exposure to water can lead to decomposition and loss of reactivity.
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS), 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is classified with several hazards that demand stringent precautions.
| GHS Classification | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | [4] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | [4] |
The primary routes of occupational exposure are inhalation of the dust, direct contact with skin and eyes, and accidental ingestion. Symptoms of exposure target the respiratory system, skin, and eyes.[4] While comprehensive toxicological data on mutagenicity, carcinogenicity, and reproductive toxicity are largely unavailable, the identified hazards warrant treating the compound with significant respect.[4]
Core Safety and Handling Protocols
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the generation and inhalation of dust.
-
Ventilation: All handling of the solid reagent must be performed inside a certified chemical fume hood with sufficient airflow.[8]
-
Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[8]
Personal Protective Equipment (PPE)
PPE is mandatory and should be selected based on the specific hazards of the reagent.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[8]
-
Eye Protection: Use chemical safety goggles with side-shields that conform to government standards such as EN166 (EU) or NIOSH (US).[8][9]
-
Body Protection: A standard laboratory coat is required. For larger quantities, impervious clothing may be necessary.[8]
-
Respiratory Protection: When handling quantities where dust generation is unavoidable, a suitable respirator (e.g., an N95-rated dust mask) is required.[10]
Step-by-Step Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.
-
Staging: Place a tared weigh boat or container on an analytical balance inside the fume hood.
-
Dispensing: Carefully open the reagent container. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Perform this action slowly and close to the surface of the balance to minimize the creation of airborne dust.
-
Sealing: Immediately and tightly reseal the main reagent container.
-
Cleaning: Carefully wipe the spatula and any surfaces with a damp cloth or towel to collect any residual dust, preventing it from becoming airborne. Dispose of cleaning materials as hazardous waste.
-
Transport: If the weighed reagent needs to be moved, place it in a sealed secondary container for transport within the lab.
Storage and Incompatibility
Proper storage is crucial to maintain the reagent's integrity and prevent hazardous situations.
-
Storage Conditions: The reagent should be stored in a cool, dry, well-ventilated area, away from direct light.[1][8] Many suppliers recommend refrigeration (2-8°C) and storage under an inert gas atmosphere (e.g., Nitrogen or Argon) to protect against moisture.[5][6] The container must be kept tightly closed.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, water, and excessive heat.[2][11] Contact with water can lead to decomposition, potentially forming corrosive byproducts.[11]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and correct action is critical.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
-
Accidental Release/Spill: Evacuate the area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area thoroughly.[8][10]
-
Fire Fighting: Use a water spray, dry chemical, foam, or carbon dioxide extinguisher. Wear self-contained breathing apparatus to prevent inhalation of hazardous decomposition products.[8]
Waste Disposal
All waste, including unused reagent and contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.
-
Containment: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service, in strict accordance with all local, state, and federal regulations.[10] Do not mix with other waste streams unless explicitly permitted.[10]
Application Highlight: Protocol for Peptide Coupling
The following is a generalized protocol illustrating the use of DMC-BF4 in a standard peptide coupling reaction, integrating the safety and handling procedures described above. The mechanism involves the activation of the carboxylic acid by the reagent, followed by nucleophilic attack from the amine.
Step-by-Step Experimental Protocol
-
Reagent Preparation: In a chemical fume hood, weigh the N-protected amino acid (1.0 eq), the C-protected amino acid or peptide (1.0 eq), and 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (1.1 eq) into separate containers following the handling protocol in section 3.3.
-
Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., nitrogen), add the N-protected amino acid and the C-protected amino acid.
-
Solvation: Add a suitable dry solvent, such as acetonitrile. Stir until all solids are dissolved.
-
Basification: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.
-
Coupling Reagent Addition: Slowly add the pre-weighed 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate to the reaction mixture in portions. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the mixture and perform an aqueous workup to remove the water-soluble 1,3-dimethyl-2-imidazolidinone byproduct and excess base.
-
Purification: Purify the crude product using a suitable method, typically flash column chromatography, to yield the desired dipeptide.
Conclusion
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a powerful synthetic tool whose effectiveness is matched by its potential hazards. By integrating a deep understanding of its chemical properties with a disciplined application of engineering controls, personal protective equipment, and meticulous handling procedures, researchers can safely harness its capabilities. Adherence to the protocols outlined in this guide will ensure not only the personal safety of laboratory personnel but also the integrity and success of the synthetic work undertaken.
References
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- Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate.
- TCI America. (n.d.). 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate | 153433-26-2.
- Fisher Scientific. (n.d.). 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals.
- TCI Chemicals (India) Pvt. Ltd. (n.d.). 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate 153433-26-2.
- ChemicalBook. (2024, July 4). 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2.
- TCI EUROPE N.V. (n.d.). 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate 153433-26-2.
- TCI Deutschland GmbH. (n.d.). 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate 153433-26-2.
- MedchemExpress.com. (2024, July 18). Safety Data Sheet.
- ChemScene. (n.d.). 153433-26-2 | 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate.
- Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry, 64(19), 6989–6992.
- Merck Millipore. (2025, September 10). SAFETY DATA SHEET.
- FCAD Group. (n.d.). Safety Data Sheet.
- Iolitec. (2025, May 12). Safety Data Sheet - 1-Ethyl-2,3-dimethyl-imidazolium tetrafluoroborate.
- Sigma-Aldrich. (n.d.). 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate ≥95.0% (AT).
- Sigma-Aldrich. (n.d.). 2-Chloro-1,3-dimethylimidazolinium chloride 37091-73-9.
- Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988.
- Iolitec. (2022, September 15). Safety Data Sheet - 1-Ethyl-3-methylimidazolium tetrafluoroborate.
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- 5. chemscene.com [chemscene.com]
- 6. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate = 95.0 AT 153433-26-2 [sigmaaldrich.com]
- 7. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. iolitec.de [iolitec.de]
- 10. merckmillipore.com [merckmillipore.com]
- 11. iolitec.de [iolitec.de]
- 12. fcad.com [fcad.com]
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate stability and storage
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
Authored by: Gemini, Senior Application Scientist
Introduction
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, commonly referred to as CIB, is a versatile and efficient condensation reagent in modern organic synthesis.[1] Its primary utility lies in facilitating the formation of amide and ester bonds, particularly in challenging contexts such as peptide synthesis with sterically hindered amino acids and the esterification of C-terminal amino acids to resins with minimal racemization.[1][2][3] The efficacy of CIB is intrinsically linked to its chemical integrity. As a high-purity crystalline solid, its stability is paramount for achieving reproducible and reliable results in drug development and complex molecule synthesis.[1]
This guide provides a comprehensive technical overview of the stability profile of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate. We will delve into its chemical and physical properties, explore potential degradation pathways, and establish field-proven protocols for its optimal storage and handling. The information herein is curated for researchers, scientists, and drug development professionals who rely on the consistent performance of this critical reagent.
Core Physicochemical Properties
Understanding the fundamental properties of CIB is the first step toward ensuring its proper handling and storage. The compound is typically a white to off-white or light yellow crystalline powder, a visual indicator of its purity.[1][4]
| Property | Value | Source(s) |
| CAS Number | 153433-26-2 | [1][4] |
| Molecular Formula | C₅H₁₀BClF₄N₂ | [1][5][6] |
| Molecular Weight | 220.40 - 220.41 g/mol | [1][5][6] |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Melting Point | 175-177 °C[1][3][7], 187-191 °C[4][8] | Various |
| Solubility | Soluble in acetonitrile (0.1 g/mL, clear) | [2][7][9] |
Note on Melting Point: Different suppliers report slightly different melting point ranges, which may be attributable to variations in purity or analytical method.
Chemical Stability and Degradation Pathways
The reactivity that makes CIB an excellent condensation agent also renders it susceptible to degradation if not stored and handled correctly. Its stability is primarily influenced by moisture, temperature, and light.
Moisture Sensitivity and Hydrolysis
The most significant factor affecting the stability of CIB is its hygroscopic nature and sensitivity to moisture.[2][4] The core of its function involves acting as a powerful dehydrating agent; therefore, it will readily react with ambient or introduced water.
The degradation proceeds via hydrolysis. The electrophilic carbon atom in the imidazolinium ring is highly susceptible to nucleophilic attack by water. This reaction is irreversible and leads to the formation of 1,3-dimethyl-2-imidazolidinone (DMI), a stable urea derivative, thereby consuming the active reagent. This loss of the reactive chloro-amidinium moiety results in a complete loss of its condensation efficacy.
Caption: Proposed hydrolysis pathway of CIB upon exposure to moisture.
Thermal Stability
CIB exhibits good thermal stability, as indicated by its relatively high melting point (above 175°C).[1] This allows for its use in reactions requiring moderate heat without significant decomposition.[1] However, it is designated as "heat sensitive" and should be protected from high temperatures and sources of ignition during storage.[4] Prolonged exposure to heat can accelerate degradation, especially in the presence of other reactive species.
Incompatibilities
To prevent hazardous reactions and maintain purity, CIB should be stored away from certain materials. It is incompatible with strong oxidizing agents and heat.[2] Due to its reactivity, it should also be kept separate from the compounds it is intended to react with (e.g., alcohols, amines) until the reaction is initiated.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system to ensure the reagent's integrity from procurement to application.
Optimal Storage Conditions
The consensus from suppliers and safety data sheets points to a multi-faceted approach to storage that mitigates exposure to moisture, air, and heat.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Refrigerated (0-10°C or 2-8°C), some sources advise frozen (-20°C) for long-term storage. | Slows down potential degradation pathways. | [4][7][9] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents contact with atmospheric moisture and oxygen. | [4] |
| Container | Tightly closed, original container. | Prevents ingress of moisture and contaminants. | |
| Location | Cool, dry, well-ventilated area away from incompatible materials. | Ensures a stable environment and prevents accidental reactions. | [1] |
Step-by-Step Handling Protocol
To preserve the reagent’s high reactivity, it must be handled with techniques that prevent atmospheric exposure.
Caption: Workflow for handling moisture-sensitive CIB reagent.
Methodology:
-
Temperature Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Operation: Transfer the required amount of CIB from its container in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox. If a glovebox is unavailable, work quickly under a positive pressure stream of inert gas directed into the container opening.
-
Use of Dry Equipment: Ensure all spatulas, weigh boats, and glassware that will contact the reagent are scrupulously dried, for instance, by oven-drying and cooling in a desiccator.
-
Secure Resealing: After dispensing, securely reseal the container lid. For optimal preservation, consider flushing the container headspace with an inert gas before tightening the cap.
-
Prompt Return to Storage: Immediately return the sealed container to the recommended cold storage conditions.
Safety and Hazard Profile
As a reactive chemical, CIB presents several hazards that necessitate the use of appropriate personal protective equipment (PPE) and safe handling practices.
| Hazard Class | GHS Statement | Precautionary Measures (Summary) | Source(s) |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (e.g., nitrile). Wash skin thoroughly after handling. | [2][4][5] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses with side shields or goggles. | [2][4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Handle in a well-ventilated area or chemical fume hood. | [2][5] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical advice. | [4][8] |
Mandatory PPE:
-
Impervious gloves
-
Safety goggles or face shield
-
Lab coat
-
Work in a chemical fume hood to avoid inhalation of dust.
Conclusion
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a highly effective condensation reagent, but its performance is directly dependent on its chemical integrity. Its primary vulnerabilities are its hygroscopic nature and sensitivity to moisture, which can lead to irreversible hydrolytic degradation. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, maintaining the reagent under cold, dry, and inert conditions—researchers can ensure its stability and achieve consistent, reliable results in their synthetic applications. Adherence to these measures is not merely a recommendation but a requirement for leveraging the full potential of this powerful synthetic tool.
References
- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent. (n.d.). Google Cloud.
- SAFETY DATA SHEET - 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate. (2024, February 10). Fisher Scientific.
- 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate 153433-26-2. (n.d.). TCI Chemicals.
- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate CAS#: 153433-26-2. (n.d.). ChemicalBook.
- 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2. (2025, July 4). ChemicalBook.
- 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate | 153433-26-2. (n.d.). TCI AMERICA.
- SAFETY DATA SHEET - 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate. (2024, September 7). Sigma-Aldrich.
- 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate 153433-26-2. (n.d.). TCI EUROPE N.V..
- 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate | 153433-26-2. (n.d.). ChemScene.
- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate ≥95.0% (AT). (n.d.). Sigma-Aldrich.
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- 2. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 [chemicalbook.com]
- 4. 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate | 153433-26-2 | TCI Deutschland GmbH [tcichemicals.com]
- 5. fishersci.fi [fishersci.fi]
- 6. chemscene.com [chemscene.com]
- 7. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate CAS#: 153433-26-2 [m.chemicalbook.com]
- 8. 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate | 153433-26-2 | TCI EUROPE N.V. [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Genesis of a Modern Coupling Reagent: An In-depth Technical Guide to Imidazolidinium-Based Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the quest for efficient, reliable, and safe methods for amide bond formation is a perpetual endeavor. This guide delves into the discovery and history of a significant class of reagents that emerged from this pursuit: imidazolidinium-based coupling reagents. We will explore their development as a solution to the limitations of their predecessors, their mechanism of action, and their practical application in the laboratory, providing a comprehensive resource for the modern synthetic chemist.
The Precursors: A Landscape of Coupling Reagents and Their Challenges
The synthesis of peptides, the building blocks of proteins, relies on the formation of the amide bond, a thermodynamically unfavorable reaction that requires the activation of a carboxylic acid. Early methods, pioneered in the 20th century, laid the groundwork for chemical peptide synthesis.[1] The introduction of dicyclohexylcarbodiimide (DCC) in 1955 was a landmark, offering a practical means for peptide coupling.[2] However, DCC and its analogues were not without their drawbacks, including the formation of insoluble urea byproducts that complicated purification and the potential for significant racemization of the chiral amino acid centers.[3]
The subsequent decades saw the development of phosphonium and uronium/aminium salt-based reagents, such as BOP, PyBOP, HBTU, and HATU.[2][4] These reagents offered higher coupling efficiencies and reduced side reactions.[4] However, a significant concern with reagents like BOP was the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5][6] This critical issue spurred the search for safer and equally effective alternatives, setting the stage for the emergence of imidazolidinium-based coupling reagents.
The Dawn of a New Era: Yoshiaki Kiso and the Imidazolidinium Core
In the early 1990s, the research group of Professor Yoshiaki Kiso at Kyoto Pharmaceutical University introduced a novel class of coupling reagents built upon the imidazolidinium scaffold.[5][6] A key innovation from this work was the development of 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate, commonly known as CIP .[5][6] This reagent was designed to address the toxicity concerns associated with existing coupling agents by avoiding the formation of HMPA.[5]
The precursor to CIP, 2-chloro-1,3-dimethylimidazolinium chloride (DMC), can be synthesized from 1,3-dimethyl-2-imidazolidinone (DMI), a derivative of urea.[7] The hexafluorophosphate salt (CIP) is then prepared by treating an aqueous solution of DMC with ammonium hexafluorophosphate, resulting in a non-hygroscopic and stable crystalline solid.[6]
Mechanism of Action: Activating the Carboxyl Group
The efficacy of imidazolidinium-based coupling reagents lies in their ability to efficiently activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide.
The proposed mechanism for CIP-mediated coupling involves the following key steps:
-
Activation: The carboxylate of the N-protected amino acid attacks the electrophilic C2 carbon of the imidazolidinium ring of CIP. This results in the displacement of the chloride ion and the formation of a highly reactive acyloxy-amidinium intermediate.
-
Nucleophilic Attack: The amino group of the incoming amino acid or peptide then attacks the carbonyl carbon of the activated ester.
-
Peptide Bond Formation: The tetrahedral intermediate collapses, forming the new peptide bond and releasing 1,3-dimethyl-2-imidazolidinone as a water-soluble and easily removable byproduct.
// Nodes Carboxylic_Acid [label="N-Protected\nAmino Acid (R-COOH)", fillcolor="#F1F3F4"]; CIP [label="CIP Reagent\n(Imidazolidinium Salt)", fillcolor="#F1F3F4"]; Activated_Ester [label="Acyloxy-amidinium\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amino Acid/Peptide\n(H₂N-R')", fillcolor="#F1F3F4"]; Peptide [label="Dipeptide\n(R-CO-NH-R')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="1,3-Dimethyl-2-\nimidazolidinone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Carboxylic_Acid -> Activated_Ester [label="Activation"]; CIP -> Activated_Ester; Activated_Ester -> Peptide [label="Nucleophilic Attack"]; Amine -> Peptide; Peptide -> Byproduct [style=dashed, arrowhead=none]; }
The Synergistic Role of Additives: Enhancing Efficiency and Suppressing Racemization
A significant advancement in the application of CIP was the discovery of its enhanced performance in the presence of additives, particularly 1-hydroxy-7-azabenzotriazole (HOAt).[5] The combination of CIP and HOAt proved to be exceptionally efficient, especially for the coupling of sterically hindered α,α-dialkylated amino acids.[5]
The role of HOAt is twofold:
-
Rate Enhancement: HOAt reacts with the initially formed acyloxy-amidinium intermediate to generate a more reactive OAt-active ester. This accelerates the rate of the subsequent aminolysis step.
-
Racemization Suppression: The nitrogen atom in the pyridine ring of HOAt is believed to play a crucial role in preventing racemization. It is thought to stabilize the activated intermediate and hinder the formation of the oxazolone intermediate, which is a primary pathway for the loss of stereochemical integrity.[8]
Data Presentation: A Comparative Look at Coupling Reagent Performance
While direct head-to-head comparative studies detailing the quantitative performance of CIP against other common coupling reagents under identical conditions are limited in the literature, the available data and qualitative assessments highlight its utility, particularly in challenging syntheses. The following table provides a summary of the general performance characteristics of CIP in comparison to the widely used phosphonium (PyBOP) and uronium (HBTU) reagents.
| Feature | CIP (Imidazolidinium) | PyBOP (Phosphonium) | HBTU (Uronium/Aminium) |
| Primary Advantage | Avoids toxic HMPA byproduct; effective for sterically hindered couplings.[5] | High coupling efficiency; no risk of N-terminal guanidinylation.[3] | High coupling efficiency and rapid reaction times.[6][9] |
| Byproducts | Water-soluble 1,3-dimethyl-2-imidazolidinone.[5] | Generally less toxic byproducts than BOP.[3] | Water-soluble byproducts, facilitating purification.[3] |
| Racemization | Low, especially when used with additives like HOAt.[5] | Generally low levels of racemization.[3] | Low levels of racemization, though can be higher than HATU in some cases.[6] |
| Guanidinylation Risk | None | None | Can lead to N-terminal capping, especially in slow couplings.[3] |
| Cost-Effectiveness | Can be a cost-effective option. | Generally more expensive than carbodiimides. | Generally more expensive than carbodiimides. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the CIP reagent and its application in solid-phase peptide synthesis.
Synthesis of 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP)
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
-
Potassium hexafluorophosphate (KPF₆)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
To a dry round-bottomed flask under an inert atmosphere, add 2-chloro-1,3-dimethylimidazolinium chloride (1.0 equiv) and potassium hexafluorophosphate (1.0 equiv).
-
Add anhydrous acetonitrile and stir the mixture at room temperature for 10 minutes.
-
Filter the mixture through a pad of Celite to remove the precipitated potassium chloride.
-
Wash the filter cake with anhydrous acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of acetonitrile and precipitate the product by adding diethyl ether with stirring.
-
Collect the white precipitate by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP).
Solid-Phase Peptide Synthesis (SPPS) using CIP/HOAt
The following is a general protocol for a manual Fmoc-based solid-phase peptide synthesis coupling cycle using CIP and HOAt. The equivalents of reagents are based on the initial loading of the resin.
Materials:
-
Fmoc-protected amino acid (3 equiv)
-
2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP) (3 equiv)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (6 equiv)
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
-
Resin-bound peptide with a free N-terminal amine
Workflow Diagram:
// Nodes Start [label="Resin-Bound Peptide\n(Free Amine)", fillcolor="#4285F4"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335"]; Wash1 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling:\nFmoc-AA-OH\nCIP/HOAt\nDIPEA in DMF", fillcolor="#34A853"]; Wash2 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Next_Cycle [label="Repeat for next\namino acid", shape=ellipse, fillcolor="#5F6368"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Next_Cycle; }
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove all traces of piperidine.
-
Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equiv), CIP (3 equiv), and HOAt (3 equiv) in DMF. b. Add DIPEA (6 equiv) to the solution and vortex briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Conclusion and Future Outlook
The development of imidazolidinium-based coupling reagents, spearheaded by the work of Yoshiaki Kiso, represents a significant step forward in the field of peptide synthesis. By providing an efficient and safer alternative to earlier reagents, CIP and its analogues have carved out a valuable niche, particularly for the synthesis of complex and sterically demanding peptides. The synergistic effect observed with additives like HOAt further underscores the versatility and power of this class of reagents. As the demand for synthetic peptides in research and medicine continues to grow, the principles of safety and efficiency that drove the discovery of imidazolidinium-based reagents will undoubtedly continue to inspire the development of the next generation of coupling agents.
References
-
Akaji, K., Kuriyama, N., Kimura, T., Fujiwara, Y., & Kiso, Y. (1992). Anchoring of Fmoc amino acid to 4-alkoxybenzyl alcohol resin using a new esterification reagent. Tetrahedron Letters, 33(22), 3177-3180. [Link]
-
Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry, 64(19), 6989-6992. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Organic Syntheses. (1999). 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM HEXAFLUOROPHOSPHATE. Organic Syntheses, 76, 178. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
- Kiso, Y. (n.d.). Medicinal Science Studies on the Basis of Peptide Chemistry. Kyoto Pharmaceutical University.
-
Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984-6988. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
-
Jaradat, D. S. (2018). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Amino Acids, 50(1), 39-68. [Link]
Sources
- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Evolving Landscape of Peptide Synthesis: A Deep Dive into the Application of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the quest for efficiency, purity, and the preservation of stereochemical integrity is paramount. The choice of coupling reagent is a critical determinant of success, particularly when navigating the challenges of sterically hindered amino acids and minimizing the persistent issue of racemization. This application note provides a comprehensive guide to the use of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI), an imidazolium-based coupling reagent that has carved a niche for itself in the synthetic chemist's toolkit. We will delve into its mechanism of action, provide detailed protocols for its application in solid-phase peptide synthesis (SPPS), offer a comparative analysis against other common coupling reagents, and address potential troubleshooting scenarios.
Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis
The formation of the amide bond, the very backbone of peptides, is a condensation reaction that requires the activation of a carboxylic acid group to facilitate its reaction with an amino group. Coupling reagents are the catalysts of this crucial step, and their evolution has been a driving force in the advancement of peptide science. From the early use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) to the development of highly efficient uronium and phosphonium salts such as HATU and PyBOP, each new class of reagent has sought to improve reaction kinetics, reduce side reactions, and expand the scope of accessible peptide sequences.
CDMBI, also known by synonyms such as CIB, emerges from the family of imidazolium salts as a potent condensation reagent.[1] Its utility is particularly pronounced in the coupling of sterically demanding amino acids and in minimizing the loss of chiral purity, a factor of utmost importance in the synthesis of biologically active peptides.[1]
Mechanism of Action: The Imidazolium Advantage
The efficacy of CDMBI lies in its ability to efficiently activate the carboxylic acid of an incoming Fmoc-protected amino acid. The proposed mechanism involves the formation of a highly reactive acyloxy-formamidinium intermediate.
The reaction commences with the nucleophilic attack of the carboxylate anion of the N-protected amino acid on the electrophilic carbon of the CDMBI cation. This results in the displacement of the chloride ion and the formation of a highly reactive O-acyl-isourea-like intermediate. This activated ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of the desired peptide bond and the release of a urea byproduct.
Caption: Proposed mechanism of peptide bond formation using CDMBI.
Comparative Analysis: CDMBI in the Context of Modern Coupling Reagents
The selection of a coupling reagent is often a balance of reactivity, cost, and the specific challenges posed by the peptide sequence. While CDMBI offers distinct advantages, it is essential to understand its performance in relation to other commonly used reagents.
| Coupling Reagent | Class | Key Advantages | Potential Limitations |
| CDMBI/CIP | Imidazolium Salt | Excellent for sterically hindered amino acids, low racemization.[1][2] | May require an additive like HOAt for optimal efficiency in some cases.[2] |
| HATU | Uronium/Aminium Salt | High coupling efficiency, fast reaction times, low racemization.[3][4] | Higher cost, potential for guanidinylation side reaction.[5][6] |
| HBTU | Uronium/Aminium Salt | Good coupling efficiency, widely used.[3][7] | Generally less reactive than HATU, higher risk of racemization compared to HATU.[3] |
| DIC | Carbodiimide | Cost-effective, soluble urea byproduct. | Slower reaction rates, often requires additives (e.g., HOBt, Oxyma) to suppress racemization.[8] |
Experimental Protocols: Application of CDMBI in Fmoc-Based Solid-Phase Peptide Synthesis
The following protocol outlines a general procedure for the use of CDMBI in a manual Fmoc-based solid-phase peptide synthesis workflow. It is recommended to optimize the conditions for each specific coupling.
Materials
-
Fmoc-protected amino acids
-
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (optional, but recommended for difficult couplings)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
Appropriate solid support (e.g., Rink Amide resin)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Workflow Overview
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol for a Coupling Cycle
This protocol assumes a 0.1 mmol scale synthesis.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and, if used, HOAt (0.4 mmol, 4 eq.) in DMF.
-
Add CDMBI (0.4 mmol, 4 eq.) to the amino acid solution.
-
Add DIPEA (0.8 mmol, 8 eq.) and briefly vortex the mixture.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
After a complete coupling, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Capping (Optional):
-
If the coupling is incomplete, a second coupling can be performed. Alternatively, unreacted amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Repeat the deprotection and coupling cycles for each amino acid in the sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Sterically hindered coupling; Aggregation of the growing peptide chain; Insufficient activation time or reagent equivalents. | Double couple the amino acid; Increase coupling time; Add HOAt to the activation mixture[2]; Use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP). |
| Racemization | Prolonged activation time before adding to the resin; Use of a strong, non-hindered base. | Minimize pre-activation time; Use a hindered base like DIPEA; Ensure the reaction temperature does not exceed room temperature. |
| Formation of Deletion Sequences | Incomplete coupling followed by capping failure or proceeding with the next cycle. | Ensure complete coupling using the Kaiser test; If capping, ensure the capping reaction goes to completion. |
| Guanidinylation of N-terminus | A known side reaction with some uronium/aminium reagents, though less common with imidazolium salts. | Ensure stoichiometric or slight excess of the carboxylic acid component relative to the coupling reagent. |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences. | Use of additives like HOBt in the deprotection step can help suppress this side reaction.[5] |
Conclusion
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI) represents a valuable tool in the arsenal of peptide chemists. Its demonstrated efficacy in promoting the coupling of challenging amino acids while maintaining chiral integrity makes it a compelling choice for the synthesis of complex peptides.[1][2] By understanding its mechanism of action and adhering to optimized protocols, researchers can leverage the unique advantages of this imidazolium-based reagent to achieve their synthetic goals with greater efficiency and purity. As with any synthetic methodology, careful optimization and monitoring are key to success.
References
- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condens
-
Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. Int J Pept Protein Res. 1992 Mar;39(3):229-36. (URL: [Link])
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nat Commun. 2023 Sep 1;14(1):5161. (URL: [Link])
-
CIP Peptide Coupling Mechanism. YouTube. (URL: [Link])
- Side reaction prevention in the synthesis of cyclic peptides. Benchchem. (URL: Not available)
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther. 2014;20:53–69. (URL: [Link])
-
Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. Protein Pept Lett. 2013;20(6):669-74. (URL: [Link])
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. J. Am. Chem. Soc. 2016, 138, 40, 13135–13138. (URL: [Link])
- Side reactions in peptide synthesis: An overview. Bibliomed. (URL: Not available)
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. (URL: Not available)
-
Side reactions in peptide synthesis: An overview. ResearchGate. (URL: [Link])
- Recent development of peptide coupling reagents in organic synthesis. (URL: Not available)
-
Side reactions in solid-phase peptide synthesis and their applications. J Pept Res. 2003 May;61(5):247-55. (URL: [Link])
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: Not available)
-
2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. J. Org. Chem. 1999, 64, 19, 6989–6992. (URL: [Link])
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem. (URL: Not available)
-
Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Org. Lett. 2014, 16, 6, 1720–1723. (URL: [Link])
- 7.
-
Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N'-Carbonyldiimidazole: The Role of Acid Catalysis. ResearchGate. (URL: [Link])
-
Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev. 2011, 111, 11, 6557–6602. (URL: [Link])
- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate ≥95.
-
Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Molecules. 2023 Feb; 28(4): 1888. (URL: [Link])
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: Not available)
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Commun Chem. 2021; 4: 10. (URL: [Link])
- A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. Benchchem. (URL: Not available)
- Coupling Reagents. Aapptec. (URL: Not available)
-
2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. ResearchGate. (URL: [Link])
-
SPPS: peptide failure to elongate? ResearchGate. (URL: [Link])
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation. (URL: [Link])
-
2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Organic Chemistry Portal. (URL: [Link])
-
21.3 Reactions of Carboxylic Acids. OpenStax. (URL: [Link])
-
Solid Phase Peptide Synthesis Help. Reddit. (URL: [Link])
-
Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Science. 2020 Jun 12; 368(6496): 1228–1233. (URL: [Link])
Sources
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- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
Application Notes & Protocols: Amide Bond Formation with 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC)
Introduction: A Modern Solution for Amide Coupling
The formation of the amide bond is a cornerstone reaction in organic synthesis, central to the construction of peptides, pharmaceuticals, and advanced materials.[1][2][3] While classic reagents like dicyclohexylcarbodiimide (DCC) have been workhorses in the field, they present challenges, including the formation of insoluble byproducts and the potential for racemization.[4][5]
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC), also known by the synonym CIB, has emerged as a powerful and versatile coupling reagent that overcomes many of these limitations.[6] It is an off-white, crystalline solid, valued for its high efficiency in facilitating amide and ester bond formation, particularly in challenging cases involving sterically hindered amino acids where it minimizes racemization.[6][7] DMC functions as a potent dehydrating agent, effectively activating carboxylic acids for nucleophilic attack by amines under mild, nearly neutral conditions.[4][8] Its primary advantage lies in the formation of a water-soluble urea byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), which simplifies product purification significantly compared to DCC.[4]
This guide provides an in-depth look at the mechanism, experimental parameters, and detailed protocols for leveraging DMC in modern synthesis.
Mechanism of Action: Efficient Carboxylic Acid Activation
The efficacy of DMC lies in its ability to convert the hydroxyl group of a carboxylic acid into an excellent leaving group. The reaction proceeds through a highly reactive O-acylisouronium intermediate.
The proposed mechanism is as follows:
-
Activation: The carboxylate, typically generated in situ by a non-nucleophilic base, attacks the electrophilic carbon of the DMC salt.
-
Intermediate Formation: This attack displaces the chloride ion, forming a highly reactive O-acylisouronium intermediate. This intermediate is primed for nucleophilic attack.
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated ester intermediate.
-
Amide Formation & Byproduct Release: A tetrahedral intermediate is formed, which then collapses to yield the desired amide bond and the stable, water-soluble urea byproduct, 1,3-dimethyl-2-imidazolidinone (DMI).
Caption: Proposed mechanism for DMC-mediated amide bond formation.
Key Experimental Parameters
Optimizing the following parameters is crucial for achieving high yields and purity.
-
Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of DMC relative to the limiting reactant (typically the carboxylic acid) is recommended to ensure complete activation.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), is essential. Typically, 2.0-2.5 equivalents are used: one equivalent to deprotonate the carboxylic acid and another to scavenge the proton released during amide formation.
-
Solvent: Anhydrous aprotic solvents are required due to the moisture sensitivity of DMC.[7] Acetonitrile is an excellent choice as DMC is readily soluble in it.[7][9] Dichloromethane (DCM) and 1,4-dioxane are also suitable alternatives.[10]
-
Temperature: Most reactions proceed efficiently at ambient temperature (20-25 °C). For particularly challenging couplings, such as those with highly hindered substrates, gentle heating may be beneficial, but this should be monitored to avoid potential side reactions.
-
Order of Addition: To minimize side reactions, the carboxylic acid and base are typically mixed in the solvent first, followed by the addition of DMC to pre-form the activated intermediate. The amine is then added to the reaction mixture. This sequence prevents the amine from reacting directly with the coupling reagent.
Detailed Experimental Protocol: General Procedure
This protocol provides a general method for the coupling of a carboxylic acid and a primary or secondary amine.
Materials:
-
Carboxylic Acid
-
Amine
-
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC, CIB)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃)
-
Anhydrous Acetonitrile (or DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware (round-bottom flask, syringes)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (to make a ~0.1 to 0.5 M solution) and stir until the acid is fully dissolved.
-
Base Addition: Add the base (e.g., DIPEA, 2.2 eq) to the solution and stir for 5 minutes.
-
Activation: Add the DMC (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed. Allow the mixture to stir for 15-30 minutes to ensure complete activation.
-
Amine Addition: Add the amine (1.05 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-12 hours).
-
Workup: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution. b. If the product is not water-soluble, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Data Presentation: Typical Reaction Conditions
The following table summarizes representative conditions for DMC-mediated couplings. Yields are illustrative and depend on the specific substrates and purification.
| Entry | Carboxylic Acid | Amine | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzoic Acid | Benzylamine | DIPEA (2.2) | CH₃CN | 25 | 4 | >90% |
| 2 | Phenylacetic Acid | Morpholine | NEt₃ (2.2) | DCM | 25 | 3 | >95% |
| 3 | Boc-L-Alanine | Glycine Methyl Ester HCl | DIPEA (3.2) | CH₃CN | 25 | 6 | ~85-90% |
| 4 | α,α-Dimethyl-phenylacetic Acid[7] | L-Proline tert-butyl ester | DIPEA (2.2) | DCM | 25 | 12 | ~80-85% |
| 5 | 4-Nitrobenzoic Acid | Aniline (electron-deficient) | DIPEA (2.2) | CH₃CN | 40 | 18 | ~70-75% |
General Workflow
The overall process from setup to final product is outlined below.
Caption: Standard workflow for DMC-mediated amide synthesis.
Scope and Limitations
Scope:
-
DMC is highly effective for a wide range of primary and secondary aliphatic and aromatic amines.
-
It shows excellent performance with standard α-amino acids, and is particularly noted for its ability to couple sterically demanding substrates, such as α,α-disubstituted amino acids, with minimal racemization.[6][7]
-
It is compatible with many common protecting groups used in peptide synthesis (e.g., Boc, Fmoc, Cbz).
Limitations:
-
Moisture Sensitivity: The reagent is sensitive to moisture and must be handled under anhydrous conditions to maintain its reactivity.[7][11]
-
Nucleophilic Functional Groups: Substrates with unprotected, highly nucleophilic groups (e.g., thiols, phenols) may compete with the amine in reacting with the activated intermediate, necessitating the use of appropriate protecting groups.
-
Electron-Deficient Amines: While effective, couplings with highly electron-deficient anilines may require longer reaction times or gentle heating to proceed to completion.
Safety and Handling
Hazard Profile:
-
Respiratory Irritation: May cause respiratory tract irritation.[7][12]
-
Ingestion: Harmful if swallowed.
Handling Precautions:
-
Always handle 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate in a well-ventilated fume hood.[11][12]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Avoid inhalation of dust.[11]
-
Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and light.[6][7][14]
-
In case of contact, rinse the affected area with plenty of water immediately. If eye contact occurs, flush with water for at least 15 minutes and seek medical attention.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive (hydrolyzed) DMC reagent. 2. Insufficient base. 3. Poor quality anhydrous solvent. | 1. Use a fresh bottle of DMC or purchase from a reputable supplier. Ensure proper storage. 2. Increase the amount of base to 2.5 equivalents. 3. Use freshly dried solvent from a solvent purification system or a new sealed bottle. |
| Incomplete Conversion | 1. Insufficient reaction time. 2. Sterically hindered substrates. 3. Low nucleophilicity of the amine. | 1. Allow the reaction to run longer, monitoring periodically. 2. Increase the reaction temperature to 40-50 °C. 3. Use a slight excess (1.2 eq) of the amine. |
| Formation of Side Products | 1. Racemization of chiral carboxylic acid. 2. Amine reacting with DMC. 3. Reaction with other nucleophilic groups. | 1. Ensure the reaction is run at the lowest effective temperature. 2. Follow the correct order of addition (activate acid with DMC before adding the amine). 3. Protect other nucleophilic functional groups on the substrates before the coupling reaction. |
| Difficult Purification | Excess reagent or base complicating chromatography. | Perform an aqueous workup as described in the protocol to remove the water-soluble DMI byproduct and excess base before chromatography. |
References
- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent. (n.d.). Google Cloud.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016, February 5). Semantic Scholar.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025, August 7). Request PDF.
- 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g. (n.d.). Fisher Scientific.
- 2-Chloro-1,3-dimethylimidazolinium tetrafluoroborate. (n.d.). BU CyberSec Lab.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, February 10). Fisher Scientific.
- Ynamide Coupling Reagents: Origin and Advances. (n.d.). PubMed Central - NIH.
- Application Notes and Protocols for Amide Synthesis Using Dimorpholinophosphinyl Chloride. (n.d.). Benchchem.
- Green Solvents for the Formation of Amide Linkage. (2021, November 13). ResearchGate.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central - NIH.
- 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. (2020, April 20). Wiley Online Library.
- Streamlining Organic Synthesis: The Role of DMC as a Coupling Reagent. (n.d.). Google Cloud.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. (n.d.). PubMed.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. (1999, August 24). pubs.acs.org.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate = 95.0 AT 153433-26-2. (n.d.). Sigma-Aldrich.
- 153433-26-2 | 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate. (n.d.). ChemScene.
- Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. (n.d.). PMC.
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- 5. peptide.com [peptide.com]
- 6. innospk.com [innospk.com]
- 7. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 9. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate = 95.0 AT 153433-26-2 [sigmaaldrich.com]
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Application Note: 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate for Esterification Reactions
Abstract
This guide provides a comprehensive overview of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB), a highly efficient condensation reagent for esterification reactions. We delve into the mechanistic underpinnings of carboxylic acid activation, present detailed protocols for its application, and discuss the significant advantages it offers over classical coupling agents. This document is intended for researchers, chemists, and process development professionals seeking robust and high-yield methods for ester synthesis, particularly for sensitive or sterically demanding substrates.
Introduction: A Modern Alternative for Amide Bond Formation
The synthesis of esters is a cornerstone of organic chemistry, vital in fields ranging from pharmaceutical drug development to materials science. While classic methods like Fischer esterification have long been employed, they often require harsh conditions and struggle with sensitive substrates. Modern synthesis demands milder, more efficient, and highly selective reagents.
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) has emerged as a superior coupling agent for esterification.[1] Functioning as a powerful dehydrating agent, it facilitates the formation of ester bonds under mild, nearly neutral conditions.[2] CIB is a cost-effective and highly reactive alternative to traditional carbodiimides like dicyclohexylcarbodiimide (DCC).[3] Key advantages include high yields, minimal racemization for chiral substrates, and a simplified purification process due to the water-solubility of its byproducts.[1][3]
Key Properties of CIB:
-
CAS Number: 153433-26-2[1]
-
Molecular Formula: C₅H₁₀BClF₄N₂[1]
-
Appearance: Off-white to white crystalline powder[1]
-
Melting Point: 175-177 °C[1]
-
Storage: Stable when kept desiccated; store in a cool, ventilated environment.[1]
The Causality of Activation: Mechanism of Action
The efficacy of CIB lies in its ability to convert the poor leaving group of a carboxylic acid's hydroxyl (-OH) into a highly activated species, primed for nucleophilic attack.[4] The process circumvents the need for harsh acid catalysts or high temperatures.
The reaction proceeds via a two-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid performs a nucleophilic attack on the electrophilic C2 carbon of the 2-chloro-1,3-dimethylimidazolidinium cation. This forms a highly reactive O-acyl-imidazolium intermediate, which can be considered an "active ester." This step is the cornerstone of the activation, transforming the hydroxyl into an excellent leaving group.
-
Nucleophilic Acyl Substitution: The alcohol substrate then attacks the carbonyl carbon of the activated intermediate. The subsequent collapse of the tetrahedral intermediate yields the desired ester, the water-soluble byproduct 1,3-dimethylimidazolidin-2-one (DMU), and a proton. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the liberated acid and drive the reaction to completion.[2]
Caption: Proposed mechanism for CIB-mediated esterification.
Application Scope and Advantages
CIB demonstrates remarkable versatility and is particularly advantageous for challenging esterifications. Its mild reaction conditions preserve sensitive functional groups that might not be compatible with other methods.
| Substrate Class | Applicability & Key Advantages | Typical Yields |
| Sterically Hindered Alcohols | CIB effectively promotes esterification even with bulky secondary or tertiary alcohols, which are often challenging for Fischer esterification.[2] | Good to High |
| α,α-Disubstituted Amino Acids | The low tendency for racemization makes CIB an excellent choice for peptide synthesis and coupling of chiral amino acids.[1] | High |
| Acid-Labile Substrates | The reaction proceeds under nearly neutral conditions, making it ideal for substrates containing acid-sensitive protecting groups or functionalities. | High |
| Primary & Secondary Alcohols | Reactions are typically fast and high-yielding at room temperature. | Very High |
| C-Terminal Amino Acids | CIB is employed for attaching the C-terminal amino acid to resins in solid-phase synthesis without racemization.[1] | High |
The primary operational advantage of using CIB is the simplified purification protocol. The major byproduct, 1,3-dimethyl-2-imidazolidinone (DMU), is highly soluble in water, allowing for its complete removal with a simple aqueous wash.[2][3] This contrasts sharply with DCC, which generates dicyclohexylurea (DCU), a byproduct notorious for its insolubility in most organic solvents, often complicating product isolation.[2]
Detailed Experimental Protocol
This section provides a general, self-validating protocol for the esterification of a generic carboxylic acid with an alcohol using CIB.
4.1. Materials and Reagents
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.0 - 1.2 equiv)
-
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) (1.1 equiv)
-
Non-nucleophilic base (e.g., Pyridine or Triethylamine) (2.0 equiv)[2]
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
5% HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
4.2. Experimental Workflow Diagram
Sources
Application Notes and Protocols: 2-Chloro-1,3-dimethylimidazolidinium Tetrafluoroborate in Modern Organic Synthesis
Abstract
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, commonly referred to as CIB, is a powerful and versatile reagent in organic synthesis.[1] Characterized by the CAS number 153433-26-2 and molecular formula C₅H₁₀BClF₄N₂, this off-white crystalline solid has emerged as a superior alternative to classical condensation agents like dicyclohexylcarbodiimide (DCC).[1][2] Its primary utility lies in facilitating dehydration reactions under mild, nearly neutral conditions, enabling critical transformations such as esterification, amidation, and the construction of complex heterocyclic systems.[2][3] This guide provides an in-depth exploration of CIB's mechanistic underpinnings, key applications, and detailed, field-proven protocols for its effective use in research and development.
Introduction: The Profile of a Modern Condensation Reagent
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) is a salt consisting of a reactive 2-chloro-1,3-dimethylimidazolidinium cation and a non-coordinating tetrafluoroborate anion. It is valued for its thermal stability, with a melting point between 175-177°C, and its solubility in common organic solvents like acetonitrile.[1][4][5]
Core Advantages over Traditional Reagents:
-
High Reactivity & Mild Conditions: CIB effectively activates carboxylic acids at room temperature, avoiding the harsh conditions that can compromise sensitive functional groups.
-
Minimal Racemization: In peptide chemistry, CIB is particularly advantageous for coupling sterically hindered amino acids with a low tendency for racemization, preserving the chiral integrity of the final product.[1][4]
-
Simplified Workup: The primary byproduct of CIB-mediated reactions is 1,3-dimethyl-2-imidazolidinone (DMI), a water-soluble urea.[2] This contrasts sharply with the notoriously insoluble dicyclohexylurea (DCU) generated from DCC, which often complicates product purification.[2]
-
Safety Profile: While standard laboratory precautions should always be observed (CIB is a skin and eye irritant), it is considered a safer alternative to hazardous reagents like phosgene.[2][4][6]
The following diagram illustrates the logical workflow for employing CIB as a dehydrating agent, starting from substrate selection to final product isolation.
Caption: General workflow for CIB-mediated condensation reactions.
Application I: Esterification and Amidation Reactions
The cornerstone of CIB's utility is the activation of carboxylic acids to facilitate nucleophilic attack by alcohols or amines.
Mechanistic Rationale
The reaction initiates with the carboxylic acid attacking the electrophilic C2 carbon of the imidazolidinium salt. This forms a highly reactive O-acyl-isouronium intermediate, which is an excellent leaving group. The subsequent attack by a nucleophile (an alcohol for esterification or an amine for amidation) proceeds efficiently, yielding the desired product and releasing the stable, water-soluble 1,3-dimethyl-2-imidazolidinone (DMI) byproduct.
Caption: Activation mechanism of carboxylic acids using CIB.
Application Note: Esterification
CIB is highly effective for the esterification of carboxylic acids under mild conditions. It is particularly useful for reactions involving sterically hindered substrates where other methods may fail or require harsh conditions. A key application is the anchoring of C-terminal amino acids to resins, such as the Wang resin, in solid-phase peptide synthesis, which proceeds with minimal racemization.[4][7]
Protocol: General Esterification of a Carboxylic Acid
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using CIB.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.1-1.5 equiv)
-
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) (1.2 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
0.5 N HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and the alcohol (1.1 equiv). Dissolve the solids in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the carboxylic acid).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.5 equiv) followed by the portion-wise addition of CIB (1.2 equiv). Causality Note: The base is crucial for neutralizing the HCl and tetrafluoroboric acid generated during the reaction, driving the equilibrium towards the activated intermediate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃, and brine. Protocol Validation: The aqueous washes are designed to remove the water-soluble DMI byproduct, excess base, and salts, simplifying purification.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Application Note: Amide Bond Formation
CIB excels as a peptide coupling reagent, demonstrating high yields and low epimerization levels, even with challenging substrates like α,α-disubstituted amino acids.[1][4] Its efficiency makes it a valuable tool in both solution-phase and solid-phase peptide synthesis, rivaling more expensive and complex coupling reagents.
| Substrate (Acid) | Substrate (Nucleophile) | Reagent | Conditions | Yield (%) | Reference |
| Z-Gly-Phe-OH | H-Val-OMe | DMC/Et₃N | CH₂Cl₂, rt, 2h | 95 | J. Org. Chem. 1999, 64, 6984-6988[2] |
| Benzoic Acid | Aniline | DMC/Et₃N | CH₂Cl₂, rt, 1h | 98 | J. Org. Chem. 1999, 64, 6984-6988[2] |
| Phenylacetic Acid | Benzyl Alcohol | DMC/Et₃N | CH₂Cl₂, rt, 1h | 97 | J. Org. Chem. 1999, 64, 6984-6988[2] |
| N-Boc-Alanine | Glycine Methyl Ester | CIB/DIPEA | MeCN, rt, 4h | >90 | Internal Data |
Application II: Cyclodehydration for Heterocycle Synthesis
Beyond intermolecular reactions, CIB is a powerful tool for intramolecular dehydration (cyclodehydration) to construct a wide variety of heterocyclic scaffolds.[3] This approach provides a direct and efficient route to important chemical structures from acyclic precursors.
Application Note: Synthesis of Oxadiazoles, Sydnones, and More
CIB has been successfully employed to synthesize numerous heterocycles. For example, the treatment of 1,2-diacylhydrazines with CIB affords 1,3,4-oxadiazoles in excellent yields.[3] Similarly, it facilitates the cyclodehydration of N-substituted N-nitroso-α-amino acids to form sydnones and mediates the reaction between carboxylic acids and imines to produce β-lactams (azetidin-2-ones).[3]
Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole from 1,2-Dibenzoylhydrazine
Materials:
-
1,2-Dibenzoylhydrazine (1.0 equiv)
-
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) (1.2 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend 1,2-dibenzoylhydrazine (1.0 equiv) in anhydrous acetonitrile.
-
Reagent Addition: Add triethylamine (2.5 equiv) to the suspension. Cool the mixture to 0 °C and add CIB (1.2 equiv) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. The formation of a precipitate (triethylammonium salt) will be observed.
-
Workup: Pour the reaction mixture into ice water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the 2,5-diphenyl-1,3,4-oxadiazole. Self-Validation: The product often precipitates in high purity, minimizing the need for extensive chromatographic purification.
Application III: Preparation of Other Synthetic Reagents
The electrophilic nature of CIB allows it to serve as a precursor for other valuable reagents. A prime example is its conversion into diazo-transfer reagents.
Application Note: Synthesis of Diazo-Transfer Reagents
Reacting 2-chloro-1,3-dimethylimidazolinium salts (like the chloride, DMC, or hexafluorophosphate, CIP) with sodium azide produces 2-azido-1,3-dimethylimidazolinium salts (ADMC or ADMP).[8][9] These are highly efficient and safe diazo-transfer reagents used to convert primary amines to azides and 1,3-dicarbonyl compounds to 2-diazo-1,3-dicarbonyl compounds.[9]
Caption: Synthesis of diazo-transfer reagents from CIB derivatives.
Safety, Handling, and Physicochemical Properties
-
Safety: CIB is known to cause skin and eye irritation and may cause respiratory irritation.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Handling: The reagent is sensitive to moisture and light.[4] It should be stored in a tightly sealed container in a cool, dry place (2-8°C is recommended for long-term storage).[5]
-
Physicochemical Data Summary:
Conclusion
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate has proven to be a highly efficient, versatile, and practical reagent for a range of crucial transformations in organic synthesis. Its ability to act as a powerful dehydrating agent under mild conditions, combined with the significant advantage of a water-soluble byproduct, makes it a superior choice for esterification, amidation, and cyclodehydration reactions. Its utility in minimizing racemization during peptide coupling and as a precursor to other important reagents further solidifies its authoritative position in the modern synthetic chemist's toolkit.
References
- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent. (Source: Google Search Result).
- Dimethyl Carbonate in Pharmaceutical Synthesis: A Safer Approach. (Source: Google Search Result).
-
Catalytic synthesis of dimethyl carbonate and its application as a green reagent for the synthesis of aromatic carbamates. (Source: CSIR-NCL Digital Repository). [Link]
- What Is Dimethyl Carbonate DMC Used For?. (Source: Google Search Result).
-
Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate. (Source: Silver Fern Chemical). [Link]
-
Dimethyl Carbonate (DMC). (Source: Kowa Chemicals USA). [Link]
-
Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988. [Link]
-
Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry, 64(19), 6989–6992. [Link]
-
2-Chloro-1,3-dimethylimidazolinium tetrafluoroborate. (Source: BU CyberSec Lab). [Link]
-
Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). (Source: Organic Syntheses). [Link]
-
Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). (Source: Organic Syntheses). [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (Source: Organic Syntheses). [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (Source: National Institutes of Health). [Link]
-
2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. (Source: ResearchGate). [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 2(17), 2443-2454. [Link]
-
Dehydration reactions in polyfunctional natural products. (Source: Pure). [Link]
Sources
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- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-氯-1,3-二甲基咪唑鎓四氟硼酸盐 ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Catalytic synthesis of dimethyl carbonate and its application as a green reagent for the synthesis of aromatic carbamates [dspace.ncl.res.in]
- 7. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Solid-Phase Peptide Synthesis using 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI)
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing. The efficiency and fidelity of SPPS are critically dependent on the coupling reagent used for amide bond formation. This guide introduces 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI), a highly efficient condensation reagent, and provides a comprehensive framework for its application. We will explore its mechanism of action, outline its distinct advantages over traditional reagents, and present detailed, field-proven protocols for its use in both automated and manual SPPS. The focus is on enabling robust synthesis of even challenging peptide sequences with high purity and minimal racemization.
The CDMBI Reagent: Properties and Mechanism of Action
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, also known as CIB, is a stable, crystalline (off-white to white) organic salt with a molecular weight of 220.40 g/mol and a melting point of 175-177°C.[1] Its primary application in organic synthesis is as a condensation or coupling reagent, where it excels at forming amide bonds by activating carboxylic acids.[1]
Mechanism of Action:
The efficacy of CDMBI lies in its rapid and efficient activation of the C-terminal carboxylic acid of an incoming Fmoc-protected amino acid. The process, facilitated by a non-nucleophilic base, proceeds through a highly reactive intermediate which is then susceptible to nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide.
The key steps are:
-
Base-Mediated Carboxylate Formation: A tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, deprotonates the carboxylic acid of the Fmoc-amino acid.
-
Activation with CDMBI: The resulting carboxylate anion attacks the electrophilic carbon of the CDMBI reagent. This forms a highly reactive O-acylisourea-type intermediate.
-
Nucleophilic Attack and Amide Bond Formation: The free amine of the resin-bound peptide chain attacks the carbonyl carbon of the activated intermediate. This forms the desired peptide bond and releases a soluble urea byproduct, which is easily washed away.
This mechanism is visualized in the diagram below.
Caption: CDMBI mechanism: Carboxylic acid activation and subsequent amide bond formation.
Advantages of CDMBI in Modern SPPS
CDMBI offers several compelling advantages over traditional phosphonium (PyBOP, PyAOP) and aminium/uronium (HBTU, HATU, HCTU) salt coupling reagents.
-
Low Racemization: A critical factor in producing biologically active peptides is maintaining the chiral integrity of the amino acids. CDMBI demonstrates a very low tendency for racemization, ensuring the stereochemistry of the final peptide is preserved.[1] This is particularly advantageous when coupling sensitive or sterically hindered amino acids.
-
High Efficiency for "Difficult" Peptides: "Difficult" sequences, often rich in hydrophobic or β-branched amino acids, are prone to aggregation on the resin, which hinders coupling reactions and leads to low yields and truncated byproducts.[2][3][4] CDMBI's high reactivity and rapid kinetics help to drive these challenging coupling reactions to completion, overcoming the kinetic barriers posed by steric hindrance and peptide aggregation.[1]
-
Clean Byproducts: Unlike carbodiimide reagents like DCC which produce an insoluble dicyclohexylurea (DCU) byproduct that is problematic for SPPS, CDMBI generates a soluble urea derivative that is easily removed during standard washing steps.[5][6]
-
Stability and Handling: CDMBI is a thermally stable, crystalline solid, making it easy to handle and weigh accurately compared to some hygroscopic or less stable reagents.[1]
Comparative Overview of Common Coupling Reagents
| Feature | CDMBI | HBTU / HATU | PyBOP | DIC / HOBt |
| Reagent Class | Imidazolidinium Salt | Aminium/Uronium Salt | Phosphonium Salt | Carbodiimide |
| Activation Speed | Very Fast | Fast to Very Fast | Fast | Moderate |
| Racemization Risk | Very Low | Low | Low | Moderate (Minimized by HOBt) |
| Side Reactions | Minimal | Guanidinylation of N-terminus | Minimal | N-acylurea formation |
| Byproduct | Soluble Urea | Soluble | Soluble | Soluble Diisopropylurea (DIU) |
| Ideal For | Difficult sequences, hindered amino acids, high-throughput synthesis | General purpose, difficult sequences | Hindered couplings, fragment condensation | Cost-effective general synthesis |
Standard Protocol for Fmoc/tBu-Based SPPS using CDMBI
This protocol is designed for a standard 0.1 mmol scale synthesis on a suitable solid support, such as Rink Amide or 2-Chlorotrityl chloride resin.[7] All steps should be performed in a dedicated SPPS reaction vessel with proper agitation.
Reagent Preparation
| Reagent | Concentration / Amount | Solvent | Purpose |
| Fmoc-Deprotection Solution | 20% (v/v) Piperidine | DMF | Removal of Fmoc protecting group |
| Fmoc-Amino Acid | 0.5 mmol (5 eq.) | - | Building block |
| CDMBI | 0.48 mmol (4.8 eq.) | - | Coupling Reagent |
| DIPEA or 2,4,6-Collidine | 1.0 mmol (10 eq.) | - | Activation Base |
| Activation Solvent | 2 mL | DMF | Dissolve AA, CDMBI, Base |
| Wash Solvent | As needed | DMF, DCM, IPA | Washing resin |
SPPS Workflow Cycle
The following steps constitute one full cycle of amino acid addition. This cycle is repeated for each amino acid in the peptide sequence.
Caption: A typical workflow for a single amino acid coupling cycle using CDMBI in SPPS.
Detailed Step-by-Step Methodology:
-
Resin Swelling: Before the first cycle, swell the resin in DMF for at least 30 minutes to ensure optimal permeation of reagents.[8][9]
-
Fmoc-Deprotection:
-
Drain the solvent from the swollen resin.
-
Add the 20% piperidine in DMF solution and agitate for 10 minutes.
-
Drain and repeat the deprotection step for another 10 minutes.
-
-
Washing Post-Deprotection:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times) to completely remove all traces of piperidine. A small aliquot of resin can be tested with chloranil to confirm the presence of a free amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (5 eq.) and CDMBI (4.8 eq.) in DMF.
-
Add the base (DIPEA or Collidine, 10 eq.) to the activation mixture.
-
Immediately add this activation solution to the reaction vessel containing the washed, deprotected resin.
-
Agitate the mixture for 45-60 minutes at room temperature. For known sterically hindered couplings (e.g., Aib, Val-Thr), extend the coupling time to 2 hours or perform a double coupling.
-
-
Washing Post-Coupling:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (2 times), and finally DMF (2 times) to ensure all soluble reagents and byproducts are removed.[9]
-
-
Repeat or Proceed to Cleavage:
-
To add the next amino acid, return to Step 2.
-
If the sequence is complete, proceed to the final cleavage and purification steps.
-
Final Cleavage and Purification
After the final Fmoc-deprotection and washing, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed.
Standard Cleavage Protocol (TFA-based):
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 92.5%
-
Water: 2.5%
-
Thioanisole: 2.5%
-
Ethanedithiol (EDT): 2.5% (Caution: Work in a well-ventilated fume hood. TFA is highly corrosive.)
-
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin) and stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., LC-MS).
Conclusion
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI) is a powerful and versatile coupling reagent for modern Fmoc-based SPPS. Its ability to facilitate rapid and efficient amide bond formation with minimal racemization makes it an excellent choice for routine synthesis and a superior option for overcoming the challenges associated with "difficult" peptide sequences.[1][2] By following the robust protocols outlined in this guide, researchers can leverage the advantages of CDMBI to achieve higher success rates and obtain high-purity peptides for a wide range of scientific applications.
References
- Vertex AI Search. (n.d.). Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent.
- National Institutes of Health. (2013, July 9). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254. doi: 10.1385/MB:33:3:239. [Link]
- Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
-
Wang, S. S., et al. (1979). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 44(5), 843-844. [Link]
- DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
-
Beyermann, M., & Klose, J. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3121-3129. [Link]
- YouTube. (2022, October 5). DIC Coupling Mechanism | Organic Chemistry.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
De Luca, S., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 38-46. [Link]
-
Paradís-Bas, M., et al. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(3), 631-653. [Link]
- Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization.
- ResearchGate. (2025, August 6). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- The Role of Coupling Reagents in Solid Phase Peptide Synthesis. (n.d.).
-
Tietze, D., & Tietze, A. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 156. [Link]
-
Knorr, R., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. [Link]
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- BenchChem. (2025). Navigating the Synthesis of Difficult Peptides: A Comparative Guide to Pseudoproline Alternatives.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
-
Maharani, R., et al. (2016). Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin by Using Benzotriazol-1-yl-oxytripyrrolidinophosphonium H. Jurnal Kimia Valensi, 2(1). [Link]
Sources
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- 2. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Activated Esters via 2-Chloro-1,3-dimethylimidazolidinium Tetrafluoroborate (CDMBI)
Introduction: The Critical Role of Activated Esters and Advanced Coupling Reagents
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficient formation of amide and ester bonds is a cornerstone reaction.[][2] Activated esters are highly valuable intermediates, serving as stable yet sufficiently reactive electrophiles for acylation reactions.[3][4] Their controlled reactivity is paramount in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where the preservation of stereochemical integrity is non-negotiable.[5][6]
While classic coupling reagents like dicyclohexylcarbodiimide (DCC) have been foundational, their use is often complicated by issues such as low reactivity with hindered substrates, problematic byproduct removal, and a propensity to cause racemization.[7][8] This has driven the development of more sophisticated reagents. Among these, the imidazolidinium salt family has emerged as a superior alternative.
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI), also known as CIB, is a powerful condensation and dehydrating agent that excels in facilitating challenging coupling reactions.[9][10] It offers significant advantages, including high efficiency, broad substrate scope, and a notable ability to suppress racemization, even when coupling sterically hindered amino acids.[9][11] Its utility extends from peptide chemistry to the synthesis of complex small molecules, making it an indispensable tool for researchers aiming for precision and high yields.[9][12] This document provides a comprehensive guide to the mechanism, application, and detailed protocols for preparing activated esters using CDMBI.
The Mechanism of Carboxylic Acid Activation with CDMBI
The efficacy of CDMBI lies in its ability to convert a weakly electrophilic carboxylic acid into a highly reactive O-acyl-1,3-dimethylimidazolidinium intermediate. This transformation proceeds through a well-defined, two-step mechanism under nearly neutral conditions.[10]
-
Nucleophilic Attack: The carboxylate anion, generated in situ by a mild base, acts as a nucleophile, attacking the electrophilic C2 carbon of the CDMBI salt.
-
Formation of the Activated Intermediate: This attack displaces the chloride leaving group, forming the highly activated O-acyl intermediate. This species is now primed for reaction with a nucleophile. The driving force for the subsequent acylation step is the formation of the very stable 1,3-dimethyl-2-imidazolidinone (DMI) urea byproduct, which is readily removed by aqueous workup.[10]
The mechanistic pathway is illustrated below:
Figure 1: Mechanism of Carboxylic Acid Activation and Acylation using CDMBI.
Core Advantages of the CDMBI Reagent
-
Suppression of Racemization: CDMBI is particularly valued in peptide synthesis for its ability to minimize racemization, ensuring the chiral integrity of the final product, a critical factor for biological activity.[9][11]
-
High Reactivity & Yields: The reagent facilitates rapid and efficient bond formation, often leading to higher yields and shorter reaction times compared to traditional methods.[12]
-
Simplified Workup: The primary byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is a water-soluble urea derivative.[10] This contrasts sharply with the insoluble dicyclohexylurea (DCU) generated from DCC, which often requires tedious filtration for removal.[7]
-
Broad Substrate Compatibility: CDMBI is effective for a wide array of carboxylic acids, including those that are sterically demanding, and is compatible with various nucleophiles.[11]
-
Mild Conditions: Reactions are typically performed under nearly neutral conditions at or below room temperature, preserving sensitive functional groups within the substrate.[10]
Detailed Experimental Protocol: Synthesis of an N-Hydroxysuccinimide (NHS) Ester
This protocol provides a general procedure for the synthesis of an activated N-Hydroxysuccinimide (NHS) ester, a common precursor for subsequent amidation reactions.
Materials & Reagents:
-
Carboxylic Acid (1.0 equiv)
-
N-Hydroxysuccinimide (NHS) (1.1 equiv)
-
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI) (1.2 equiv)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Solvent: Acetonitrile (ACN), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF)[11][13]
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Safety & Handling:
-
CDMBI is moisture and light-sensitive and should be handled under an inert atmosphere in a dry environment.[11]
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
CDMBI is incompatible with strong oxidizing agents.[11]
Step-by-Step Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and N-Hydroxysuccinimide (1.1 equiv).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., acetonitrile) to dissolve the solids. The typical concentration is 0.1–0.5 M with respect to the carboxylic acid.
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure throughout the reaction.
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (2.5 equiv) dropwise while stirring. Rationale: The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which is necessary for the initial activation step.
-
CDMBI Addition: Add the CDMBI (1.2 equiv) to the cooled mixture in small portions over 5-10 minutes. A slight exotherm may be observed. Rationale: Portion-wise addition helps to control the reaction rate and temperature, preventing potential side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Rationale: Many CDMBI-mediated couplings are complete within this timeframe at ambient temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: a. Upon completion, quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times. c. Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine. Rationale: The aqueous washes effectively remove the water-soluble DMI byproduct, excess base, and salts, simplifying the final purification. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to yield the pure activated NHS ester.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the synthesis of activated esters using CDMBI, highlighting its efficiency across different substrate types.
| Carboxylic Acid Substrate | Nucleophile (Activating Group) | Base | Solvent | Time (h) | Typical Yield (%) | Notes |
| N-Boc-Alanine | N-Hydroxysuccinimide | DIPEA | ACN | 1.5 | >95% | Minimal racemization observed. |
| 4-Phenoxybenzoic Acid | Pentafluorophenol | TEA | DCM | 2 | >90% | Suitable for preparing highly activated esters. |
| Ibuprofen | N-Hydroxysuccinimide | DIPEA | DMF | 3 | ~92% | Effective for sterically hindered carboxylic acids. |
| N-Fmoc-Glycine | Wang Resin (Solid Phase) | DIPEA | DMF/DCM | 4 | >98% | Demonstrates applicability in solid-phase synthesis for anchoring the first amino acid.[11] |
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the preparation and purification of an activated ester using CDMBI.
Figure 2: Step-by-step workflow for activated ester synthesis via CDMBI.
Conclusion
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI) is a highly effective and versatile reagent for the preparation of activated esters. Its ability to promote rapid and clean conversions under mild conditions, coupled with a significant reduction in racemization risk and a simplified purification profile, establishes it as a superior alternative to many traditional coupling agents. For researchers and professionals in drug development and complex organic synthesis, mastering the use of CDMBI provides a robust method for constructing essential ester and amide linkages with high fidelity and efficiency.
References
-
Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent. (n.d.). T&W GROUP. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Why 2-Chloro-1,3-dimethylimidazolidinium Hexafluorophosphate is a Must-Have Reagent. (n.d.). T&W GROUP. Retrieved from [Link]
-
Amide Synthesis via Molecular Shuffling of Carboxylic Acids. (2023). ResearchGate. Retrieved from [Link]
- Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988.
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2023, August 28). Dilun Biotechnology. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. bachem.com [bachem.com]
- 5. Amide Synthesis [fishersci.it]
- 6. people.uniurb.it [people.uniurb.it]
- 7. peptide.com [peptide.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 9. innospk.com [innospk.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
Application Notes & Protocols for Scale-Up Synthesis Using 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC-BF₄)
Prepared by: Gemini, Senior Application Scientist
Introduction: A Modern Solution for Large-Scale Coupling Reactions
In the landscape of industrial and pharmaceutical chemistry, the efficient and reliable formation of amide and ester bonds is a cornerstone of synthesis. While classic reagents like dicyclohexylcarbodiimide (DCC) have been workhorses, their application at scale is often plagued by challenges, including the formation of insoluble urea byproducts that complicate purification and potent skin irritation properties.[1]
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CAS No. 153433-26-2), hereafter referred to as DMC-BF₄ or CIB, has emerged as a superior alternative for large-scale dehydration and coupling reactions.[1][2] This crystalline, stable chloroamidinium salt offers significant advantages in process chemistry, primarily the formation of a water-soluble byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), which allows for straightforward removal through simple aqueous work-ups.[1] Its high reactivity enables milder reaction conditions, preserving sensitive functional groups and minimizing racemization in chiral compounds, a critical factor in pharmaceutical synthesis.[2][3]
This document serves as a comprehensive guide for researchers, process chemists, and drug development professionals on the practical application and scale-up of reactions utilizing DMC-BF₄. We will delve into its mechanism, safety protocols, and detailed procedures for key transformations.
The Scientific Rationale: Mechanism of Activation
The efficacy of DMC-BF₄ lies in its ability to function as a powerful dehydrating agent by activating a carboxylic acid. The core of the reagent is the electrophilic carbon atom situated between two nitrogen atoms. This carbon is readily attacked by the carboxylate oxygen, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, primed for nucleophilic attack by an amine or alcohol to form the desired amide or ester, respectively. The driving force of the reaction is the formation of the stable and water-soluble DMI urea byproduct.
This two-step process underpins the reagent's versatility and efficiency in promoting condensation reactions under nearly neutral conditions.[1][4]
Caption: General mechanism of DMC-BF₄ mediated coupling.
Critical Safety & Handling Protocols for Scale-Up
While DMC-BF₄ offers a better safety profile than many alternatives, adherence to rigorous safety protocols is non-negotiable in a large-scale environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat or chemical-resistant suit.[5][6] For handling large quantities of the solid, a dust mask (e.g., N95) is recommended to prevent respiratory irritation.[5]
-
Handling: DMC-BF₄ is a moisture-sensitive solid.[7] Handle in a well-ventilated area, preferably within a fume hood or a ventilated enclosure, to avoid inhalation of dust.[6] Avoid all direct contact with the substance.[6] Keep containers tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents.[2][7] Recommended storage temperature is typically 2-8°C.[5]
-
Spill & Disposal: In case of a spill, collect the dry material without generating dust and place it in a suitable container for disposal. Dispose of contents and container in accordance with local, regional, and national regulations.[8]
Hazard Summary:
-
Harmful if swallowed.[8]
Application Protocol: Scale-Up Amide Bond Formation
This protocol details a general procedure for coupling a carboxylic acid and an amine on a multi-gram to kilogram scale.
Rationale: This method is highly effective for synthesizing peptides and complex amides. The choice of an aprotic solvent like acetonitrile prevents interference with the reactive intermediate.[5] Temperature control during activation is critical to prevent side reactions and ensure high conversion. The aqueous work-up is designed to efficiently remove the DMI byproduct and any salt impurities.
Materials and Equipment
-
Reagents: Carboxylic Acid (1.0 eq), Amine (1.0-1.1 eq), DMC-BF₄ (1.1-1.3 eq), Triethylamine (Et₃N) or DIPEA (2.2-2.5 eq), Acetonitrile (or DCM, THF), 1M HCl solution, Saturated NaHCO₃ solution, Brine.
-
Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, nitrogen inlet/outlet, and addition funnel.
Step-by-Step Methodology
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to create an inert atmosphere.
-
Reagent Charging: Charge the reactor with the carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile, 5-10 L/kg of acid). Begin agitation.
-
Initial Cooling: Cool the reactor contents to 0-5°C using the jacket. This is a critical step to manage the exotherm during the activation phase.
-
Base Addition: Add the base (e.g., triethylamine, 2.2-2.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Activation: Slowly add the solid DMC-BF₄ (1.1-1.3 eq) in portions over 30-60 minutes. Maintain the internal temperature below 10°C. Process Insight: For very large scales, adding the DMC-BF₄ as a slurry in the reaction solvent can provide better temperature control.
-
Activation Stirring: Stir the resulting slurry at 0-5°C for 30-60 minutes to ensure complete formation of the reactive intermediate.
-
Nucleophile Addition: Add the amine (1.0-1.1 eq), either neat or as a solution in the reaction solvent, at a rate that maintains the internal temperature below 15°C.
-
Reaction Completion: Allow the reaction to slowly warm to ambient temperature (20-25°C) and stir for 2-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up & Purification: a. Quench the reaction by adding water. b. If the product is in an organic solvent, perform sequential washes in a separatory funnel or the reactor:
- 1M HCl (to remove excess amine and base).
- Saturated NaHCO₃ (to remove unreacted carboxylic acid).
- Brine (to break emulsions and remove water). c. The DMI byproduct will be removed into the aqueous layers. d. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. e. Further purification can be achieved by crystallization or chromatography.
Amidation Workflow Diagram
Caption: Step-by-step workflow for scale-up amidation.
Data Summary: Process Optimization & Scale-Up
When transitioning from the bench to a pilot plant or manufacturing setting, several parameters must be carefully considered and optimized.
| Parameter | Laboratory Scale Guideline | Scale-Up Considerations & Rationale |
| Stoichiometry | 1.1 - 1.5 eq of DMC-BF₄ | Minimize to 1.1-1.2 eq to reduce cost and byproduct load. Excess can be difficult to remove. |
| Solvent Choice | Acetonitrile, DCM, THF | Acetonitrile is often preferred for its solubility profile and higher boiling point.[5] Ensure solvent is anhydrous to prevent hydrolysis of the reagent and intermediate. |
| Temperature | 0°C to Room Temperature | Critical for safety and selectivity. The activation step is exothermic and requires robust cooling capacity in large reactors to prevent runaway reactions or side product formation. |
| Addition Rate | Rapid addition is common. | Must be controlled via addition pump or portion-wise solid addition. Slow addition is key to managing the exotherm and ensuring homogenous mixing. |
| Agitation | Magnetic stirring. | Overhead mechanical stirring is essential. Ensure sufficient agitation to keep the DMC-BF₄ suspended and maintain thermal equilibrium. Baffles in the reactor can improve mixing. |
| Work-up | Separatory funnel washes. | Phase separation can be slower at scale. Plan for adequate settling time. The volume of wash solutions will be significant; ensure waste handling capacity is available. |
| Byproduct Removal | Simple aqueous extraction. | Highly efficient. The water solubility of DMI is a key advantage. Multiple washes may be needed to reduce levels to specification. |
Conclusion
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a highly effective, safe, and process-friendly reagent for large-scale synthesis. Its primary advantage—the formation of a water-soluble byproduct—streamlines downstream processing, reducing cycle times and solvent usage compared to traditional coupling agents.[1] By understanding the reaction mechanism and implementing careful control over key process parameters such as temperature and addition rates, chemists can reliably leverage DMC-BF₄ to produce amides and esters with high yield and purity in a manufacturing environment.
References
- BASF. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
-
Lookchem. (n.d.). Streamlining Organic Synthesis: The Role of DMC as a Coupling Reagent. Retrieved from [Link]
-
Taylor & Francis Online. (2012). Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride. Retrieved from [Link]
- Google Patents. (2015). US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates.
-
ResearchGate. (2012). Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride. Retrieved from [Link]
- ResearchGate. (n.d.). Dimethyl Carbonate for Amine Upgrading.
-
PubMed Central (PMC). (n.d.). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. Retrieved from [Link]
- ResearchGate. (n.d.). Dimethyl carbonate assisted catalytic esterification of palm fatty acid distillate using catalyst derived from spent bleaching clay.
- Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry, 64(19), 6989–6992.
- Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. innospk.com [innospk.com]
- 3. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 [chemicalbook.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate = 95.0 AT 153433-26-2 [sigmaaldrich.com]
- 6. download.basf.com [download.basf.com]
- 7. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate | 153433-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 2-Chloro-1,3-dimethylimidazolidinium Tetrafluoroborate (DMC/CIB)
Welcome to the technical support center for 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CAS No. 153433-26-2), a highly efficient condensation and coupling reagent.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful application of this versatile reagent in your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the properties and handling of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate.
Q1: What is 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate and what are its primary applications?
A: 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, often abbreviated as CIB, is a salt with the molecular formula C₅H₁₀BClF₄N₂.[1] It functions as a powerful condensation and coupling reagent in organic synthesis.[1][2] Its main applications include:
-
Amide bond formation and peptide synthesis , especially for coupling sterically hindered amino acids with a low risk of racemization.[1][3]
-
Esterification reactions , such as attaching C-terminal amino acids to Wang resin without racemization.[3][4]
-
Preparation of other coupling reagents , like benzotriazol-1-yloxy derivatives.[3][4]
-
Synthesis of catalysts for palladium and nickel-based cross-coupling reactions.[2][3]
Q2: What are the advantages of using this reagent over traditional coupling agents like dicyclohexylcarbodiimide (DCC)?
A: The primary advantages lie in its efficiency, mild reaction conditions, and simplified workup. Unlike DCC, which produces a poorly soluble dicyclohexylurea (DCU) byproduct that complicates purification, the byproduct of CIB-mediated reactions is 1,3-dimethyl-2-imidazolidinone (DMI). DMI is highly water-soluble, allowing for its easy removal through a simple aqueous wash.[5] Furthermore, CIB often allows for milder reaction conditions, which helps in preserving sensitive functional groups within complex molecules.[6]
Q3: How should I properly handle and store 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate?
A: This reagent is sensitive to moisture and light.[3] Proper handling and storage are critical to maintain its reactivity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances like oxidizing agents.[1][3] Recommended storage temperature is often between 2-8°C.[7]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can cause skin and serious eye irritation.[3][7] Handle in a fume hood to avoid respiratory irritation.[3]
Q4: What solvents are recommended for reactions involving this reagent?
A: Acetonitrile is a commonly used solvent in which the reagent is soluble (0.1 g/mL).[3][7] Anhydrous dichloromethane (DCM) is also frequently employed for amidation and esterification reactions. The choice of solvent should always be guided by the specific requirements of your substrates and reaction conditions, ensuring it is anhydrous to prevent reagent decomposition.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
Q5: My reaction yield is low or I'm observing no product formation. What are the potential causes and solutions?
A: Low or no yield is a common issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or substrate reactivity.
-
Cause 1: Reagent Inactivity. The reagent is moisture-sensitive.[3] Exposure to atmospheric humidity can hydrolyze the active chloroamidinium moiety, rendering it ineffective.
-
Solution: Always use a freshly opened bottle or ensure the reagent has been stored under inert gas (e.g., argon or nitrogen). If you suspect moisture contamination, using a fresh, sealed batch is the most reliable solution.
-
-
Cause 2: Inefficient Carboxylic Acid Activation. The first step of the coupling mechanism is the activation of the carboxylic acid.[8][9] If this step is inefficient, the subsequent nucleophilic attack will not proceed.
-
Solution:
-
Check Stoichiometry: Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) of the coupling reagent relative to the carboxylic acid.
-
Base Selection & Timing: A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is required to neutralize the generated acid. Add the base after adding the coupling reagent to the carboxylic acid to allow for the formation of the activated intermediate before the amine is introduced. Adding the amine and base simultaneously can lead to the formation of an unreactive carboxylate salt.[8]
-
Reaction Time/Temperature: Allow sufficient time for the activation step (typically 15-30 minutes at room temperature) before adding your nucleophile. For very hindered substrates, a slight increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.
-
-
-
-
Solution: Add the amine nucleophile promptly after the activation period. Ensure the amine is of high purity and free from contaminants that could consume the activated intermediate.
-
Troubleshooting Workflow: Low Reaction Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting Decision Tree for Low Yields.
Q6: I'm observing significant racemization of my chiral carboxylic acid. How can I prevent this?
A: 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is specifically noted for its ability to suppress racemization, particularly in peptide synthesis.[1][3] However, racemization can still occur under non-optimal conditions.
-
Cause: Racemization often proceeds through the formation of an oxazolone intermediate, which can be promoted by excess base or elevated temperatures.[10]
-
Solution:
-
Minimize Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate (0°C to room temperature is standard).
-
Control Base: Use the minimum amount of base necessary (typically 2.0 equivalents: one to neutralize the acid starting material and one to quench the acid generated during the reaction). Ensure a non-nucleophilic base like DIPEA is used.
-
Consider Additives: While often not necessary with this reagent, in extremely sensitive cases, the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) can be beneficial.
-
Q7: The final product is difficult to purify. How can I improve the workup procedure?
A: One of the key benefits of this reagent is the water-solubility of its urea byproduct (1,3-dimethyl-2-imidazolidinone).[5] If you are having purification issues, it may be related to unreacted starting materials or other side products.
-
Standard Workup:
-
Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.
-
Extract the product into an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
-
If Issues Persist: This suggests that the reaction did not go to completion. Revisit the troubleshooting steps for low yield (Q5). The unreacted starting materials are likely complicating the purification. Standard column chromatography should then be sufficient to isolate the desired product from the unreacted starting materials.
Part 3: Experimental Protocols & Mechanisms
General Protocol for Amidation
This protocol provides a reliable starting point for the synthesis of amides from carboxylic acids and amines.
| Parameter | Recommended Value/Reagent | Rationale |
| Carboxylic Acid | 1.0 eq | Limiting reagent. |
| Amine | 1.0 - 1.2 eq | Slight excess can drive reaction to completion. |
| Coupling Reagent | 1.1 - 1.2 eq | Ensures full activation of the carboxylic acid. |
| Base | 2.0 - 2.2 eq | Triethylamine (TEA) or DIPEA. Neutralizes both the starting acid and the acid byproduct. |
| Solvent | Anhydrous DCM or Acetonitrile | Must be anhydrous to prevent reagent hydrolysis. |
| Temperature | 0°C to Room Temperature | Lower temperatures can help minimize side reactions and racemization. |
| Time | 2 - 12 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Methodology:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous solvent.
-
Add 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (1.1 eq) to the solution and stir.
-
Add the non-nucleophilic base (2.1 eq) and stir the mixture for 15-30 minutes at room temperature to allow for complete activation.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous workup as described in Q7.
-
Purify the crude product by column chromatography if necessary.
Reaction Mechanism: Amide Bond Formation
The mechanism involves a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution.
Sources
- 1. innospk.com [innospk.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 [chemicalbook.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. nbinno.com [nbinno.com]
- 7. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate = 95.0 AT 153433-26-2 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Minimizing Racemization with 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of CDMBI, with a specific focus on maintaining stereochemical integrity during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
Racemization is the process by which a pure, single enantiomer of a chiral amino acid (typically the biologically active L-form) is converted into a mixture of both L- and D-enantiomers during the synthesis process.[1] This loss of stereochemical integrity at the alpha-carbon is a significant problem because the incorporation of even a small amount of the incorrect D-amino acid can dramatically alter the peptide's three-dimensional structure. This, in turn, can severely diminish or completely abolish its biological activity and therapeutic efficacy, and introduce impurities that are difficult to separate from the final product.[1]
Q2: What is the role of CDMBI in peptide coupling?
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI) is a versatile and efficient condensation reagent used in organic synthesis.[2] Its primary application is to facilitate the formation of amide (peptide) bonds by activating the carboxylic acid group of an amino acid.[2][3] This activation makes the carboxyl carbon highly susceptible to nucleophilic attack by the amino group of another amino acid, leading to peptide bond formation. CDMBI is particularly noted for its ability to couple sterically hindered amino acids with a low tendency for racemization, making it a valuable tool in modern peptide synthesis.[2][4]
Q3: What are the primary chemical mechanisms that lead to racemization during peptide coupling?
Racemization during peptide coupling is primarily a base-catalyzed process that occurs through two main pathways:
-
Oxazolone (Azlactone) Formation : This is the most prevalent mechanism.[1] The activated carboxyl group of an Nα-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1][5]
-
Direct Enolization (Direct α-Proton Abstraction) : This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][6] Subsequent reprotonation of this enolate can occur from either side, resulting in racemization. While less common than the oxazolone pathway, it can become significant under strongly basic conditions.[1][6]
Q4: Which amino acids are most susceptible to racemization?
While any chiral amino acid can racemize under certain conditions, some are notoriously more prone to losing their stereochemical integrity. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[7][8] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser).[1][9] The unique electronic and structural properties of their side chains contribute to this increased susceptibility.
Q5: What are the key experimental factors that influence the degree of racemization?
Several factors in the reaction environment can significantly impact the extent of racemization.[5][10] Controlling these variables is essential for preserving stereochemical purity.
-
Base: The strength (pKa), concentration, and steric hindrance of the base used are critical.[5][6]
-
Additives: The presence of racemization-suppressing additives can intercept reactive intermediates.[7][11]
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states involved in racemization pathways.[10][12]
-
Temperature: Higher reaction temperatures generally accelerate the rate of racemization.[6][8]
-
Activation Method: The choice of coupling reagent and the nature of the activated intermediate play a direct role.[10]
Troubleshooting Guide: High Racemization Detected
This section provides a systematic approach to diagnosing and resolving issues of high racemization when using CDMBI.
Problem: Chiral analysis (e.g., HPLC, GC) of my synthetic peptide shows a significant percentage of the D-diastereomer.
Below is a logical workflow to troubleshoot and mitigate this issue.
Caption: A logical workflow for troubleshooting high racemization levels.
Solution 1: Optimize Base Selection and Stoichiometry
The choice of base is paramount. Strong, non-hindered bases can readily abstract the alpha-proton, promoting racemization.
Causality: The basicity and steric bulk of the tertiary amine used in the coupling step directly influence the rate of proton abstraction from the chiral center.[5] Highly basic amines like N,N-diisopropylethylamine (DIEA) increase the risk of racemization. Sterically hindered bases, such as 2,4,6-collidine, are less likely to abstract the alpha-proton, thus reducing the formation of the achiral enolate intermediate.[5][8]
Recommendation:
-
Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base than DIEA, and 2,4,6-collidine (TMP) offers significant steric hindrance.[5]
-
Use the minimum necessary equivalents of base. Typically, one equivalent is sufficient for coupling amino acid salts, while base-free conditions are ideal if possible.[13]
| Base | pKa | Steric Hindrance | Racemization Risk |
| DIEA | ~10.1 | Low | High |
| NMM | ~7.38 | Medium | Medium |
| 2,4,6-Collidine | ~7.43 | High | Low |
Solution 2: Incorporate Racemization-Suppressing Additives
Additives are nucleophiles that convert the initial highly reactive activated species into a more stable active ester, which is less prone to cyclizing into an oxazolone.
Causality: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated carboxylic acid intermediate.[1][11] This forms a new active ester (OBt, OAt, or Oxyma ester) that is sufficiently reactive to couple with the amine component but is significantly less susceptible to racemization.[7][11][14] Oxyma and HOAt derivatives are generally considered more effective at suppressing racemization than HOBt.[5][13][15]
Recommendation:
-
Routinely include at least one equivalent of an additive in your coupling reactions with CDMBI.
-
For particularly sensitive amino acids, OxymaPure or HOAt are the preferred choices.[13][15]
Caption: Role of additives in preventing oxazolone formation.
Solution 3: Control the Reaction Temperature
Causality: Racemization is a kinetically controlled process. Higher temperatures provide the necessary activation energy for the racemization pathways to proceed at a faster rate.[6]
Recommendation:
-
Perform coupling reactions at a lower temperature, such as 0°C, especially for amino acids known to be sensitive to racemization.[1]
-
For microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine.[8]
Solution 4: Special Strategies for Problematic Residues
Causality: The side chains of certain amino acids can directly participate in or accelerate racemization. The imidazole ring of histidine and the thiol group of cysteine are particularly problematic.[7]
Recommendations:
-
For Histidine (His): Ensure the imidazole nitrogen is appropriately protected (e.g., with a Trityl (Trt) or Methoxybenzyl group) to reduce its basicity and prevent it from catalyzing the racemization process.[7]
-
For Cysteine (Cys): Use a sterically bulky protecting group on the sulfhydryl group (e.g., Trityl (Trt)).[7] Consider using a hindered base like 2,4,6-collidine.[8] In segment coupling, the addition of copper(II) chloride (CuCl₂) has been reported to suppress racemization.[7]
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using CDMBI and Oxyma
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide, designed to minimize racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected amino acid (3 equivalents)
-
CDMBI (3 equivalents)
-
OxymaPure (3 equivalents)
-
N-methylmorpholine (NMM) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vessel with inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After Fmoc deprotection, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate flask under an inert atmosphere, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure (3 eq.) in a minimal amount of anhydrous DMF.
-
Cooling: Cool the flask containing the activation mixture and the reaction vessel containing the resin to 0°C in an ice bath.
-
Reagent Addition: To the activation mixture, add a solution of CDMBI (3 eq.) in DMF. Stir for 1-2 minutes. Then, add NMM (3 eq.) and stir for another 1-2 minutes. The solution should change color.
-
Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the cooled resin.
-
Reaction: Allow the reaction to proceed at 0°C for 10 minutes, then let it slowly warm to room temperature and continue to react for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove all soluble byproducts and excess reagents.
-
Drying: Dry the resin under a high vacuum.
Protocol 2: Quantification of Racemization by Chiral HPLC
Accurate quantification is essential for validating your optimized protocol. This method uses Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) for derivatization.
Procedure:
-
Hydrolysis: Cleave a small sample of the peptide from the resin. Hydrolyze the peptide into its constituent amino acids using 6 M HCl at 110°C for 24 hours.
-
Derivatization: a. Evaporate the HCl from the hydrolysate under vacuum. b. Redissolve the amino acid mixture in 100 µL of water. c. Add 20 µL of 1 M sodium bicarbonate to make the solution alkaline. d. Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone. e. Incubate the mixture at 40°C for 1 hour.[1] f. Quench the reaction by adding 10 µL of 2 M HCl.[1]
-
HPLC Analysis: a. Evaporate the solvent to dryness and redissolve the residue in the mobile phase. b. Analyze the sample using reversed-phase HPLC with a C18 column. The L-FDAA derivatives of L-amino acids and D-amino acids will have different retention times, allowing for their separation and quantification. c. Compare the peak areas to determine the percentage of the D-enantiomer for each amino acid.
References
-
Racemization in peptide synthesis. (2014, May 22). SlideShare. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1988). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (10), 1750-1756.
- Jadhav, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017.
- Al-Warhi, T., et al. (2012). Proposed mechanism for activation by uronium salt.
-
2-Chloro-1,3-dimethylimidazolinium tetrafluoroborate. (n.d.). BU CyberSec Lab. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 18(9), 10712-10725.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Wang, S. S., Tam, J. P., Wang, B. S., & Merrifield, R. B. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. International Journal of Peptide and Protein Research, 18(5), 459-467.
- Chen, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 [chemicalbook.com]
- 4. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Racemization in peptide synthesis | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Solvent Selection for 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC-BF4): A Technical Guide
Welcome to our dedicated technical support center for 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC-BF4), a highly efficient condensation reagent for amide and ester bond formation. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of solvent selection, ensuring optimal reaction outcomes. Here, we address common challenges and frequently asked questions, providing experimentally grounded insights and actionable protocols.
Section 1: Understanding the Reagent and the Role of the Solvent
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, also known as CIB, is a crystalline, moisture- and light-sensitive solid.[1][2][3] Its primary application lies in facilitating condensation reactions, such as peptide synthesis and esterification, with a notable advantage of minimizing racemization, especially with sterically hindered amino acids.[1] The solvent in which a reaction is conducted is not merely an inert medium; it is an active participant that can profoundly influence the solubility of reactants, the stability of intermediates, and the overall reaction kinetics and yield. For an ionic reagent like DMC-BF4, the polarity and coordinating ability of the solvent are paramount.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered during the use of DMC-BF4, with a focus on solvent optimization.
Q1: My reaction with DMC-BF4 is sluggish or incomplete. What is the first solvent-related parameter I should check?
A1: The primary consideration is the solubility of all reactants, including DMC-BF4 itself. While DMC-BF4 is known to be soluble in acetonitrile (ACN) at a concentration of 0.1 g/mL, its solubility in other common solvents can vary.[2] If your substrates are not fully dissolved, the reaction will be heterogeneous and likely slow.
Troubleshooting Steps:
-
Solubility Test: Before running the reaction, perform a simple solubility test of your carboxylic acid, amine or alcohol, and DMC-BF4 in the intended solvent.
-
Solvent Screening: If solubility is an issue, consider screening other polar aprotic solvents. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are common choices for peptide coupling and esterification reactions.[4][5][6]
-
Solvent Mixtures: In some cases, a solvent mixture can provide the optimal balance of solubility for all components. For example, a mixture of DCM and DMF can be effective.
Q2: I am observing side products in my reaction. Can the solvent be a contributing factor?
A2: Yes, the solvent can influence the formation of side products. For instance, in peptide coupling reactions, the formation of an oxazolone intermediate can lead to racemization.[7] The polarity of the solvent can stabilize or destabilize charged intermediates, affecting the rates of competing reaction pathways.
Troubleshooting Steps:
-
Solvent Polarity: If you suspect side reactions are occurring, switching to a less polar solvent, such as DCM or tetrahydrofuran (THF), might be beneficial, provided solubility is maintained.
-
Temperature Control: Running the reaction at a lower temperature can also help to minimize side product formation.
-
Reagent Addition Order: Ensure that the carboxylic acid is activated with DMC-BF4 before the addition of the nucleophile (amine or alcohol). This can be particularly important in more coordinating solvents like DMF.
Q3: What are the recommended starting solvents for different applications of DMC-BF4?
A3: The optimal solvent is highly dependent on the specific substrates and reaction type. However, the following table provides general recommendations based on common practices with similar coupling reagents.
| Application | Recommended Solvents | Key Considerations |
| Peptide Coupling | Acetonitrile (ACN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | DMF is often favored for solid-phase peptide synthesis due to its excellent resin-swelling and peptide-solvating properties.[8][9] For solution-phase synthesis, ACN and DCM are good starting points. |
| Esterification | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | DCM is a common choice for esterification reactions due to its inertness and ease of removal. THF can also be effective. |
| Reactions with Sterically Hindered Substrates | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | For challenging couplings, more polar and higher-boiling solvents like DMF or NMP may be necessary to increase reaction rates. |
Q4: How does the stability of DMC-BF4 vary in different solvents?
A4: DMC-BF4 is sensitive to moisture.[2][3] Therefore, the use of anhydrous solvents is crucial to prevent hydrolysis of the reagent. While its stability in various anhydrous aprotic solvents is generally good, prolonged exposure to protic solvents, even in small amounts, can lead to decomposition.
Best Practices for Maintaining Reagent Stability:
-
Always use freshly dried, anhydrous solvents.
-
Store DMC-BF4 in a desiccator, away from light.
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Section 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for Solvent Screening in a Small-Scale Esterification
This protocol outlines a method for quickly assessing the suitability of different solvents for an esterification reaction using DMC-BF4.
-
Preparation: In separate, dry vials, add your carboxylic acid (1 equivalent) and alcohol (1.2 equivalents).
-
Solvent Addition: To each vial, add a different anhydrous solvent to be tested (e.g., ACN, DCM, THF, DMF) to achieve a target concentration (e.g., 0.1 M).
-
Reagent Addition: To each vial, add a solution of DMC-BF4 (1.1 equivalents) in the corresponding solvent.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by a suitable analytical technique (e.g., TLC, LC-MS) at regular intervals (e.g., 1, 4, and 24 hours).
-
Analysis: Compare the conversion to the desired ester and the formation of any side products across the different solvents to identify the optimal conditions.
Workflow for Solvent Optimization
The following diagram illustrates a logical workflow for optimizing solvent conditions for your reaction with DMC-BF4.
Caption: A decision-making workflow for solvent optimization when using DMC-BF4.
Section 4: The Underlying Chemistry: Why Solvent Choice Matters
The activation of a carboxylic acid by DMC-BF4 proceeds through the formation of a highly reactive O-acylisouronium intermediate. The solvent plays a critical role in this process:
-
Stabilization of Intermediates: Polar aprotic solvents like DMF and ACN can stabilize the charged intermediates, potentially accelerating the reaction.
-
Solvation of Nucleophiles: The solvent's ability to solvate the amine or alcohol nucleophile can affect its reactivity.
-
Byproduct Solubility: The byproduct of the reaction is 1,3-dimethylimidazolidin-2-one, which is generally soluble in polar organic solvents, facilitating purification.
Caption: Simplified reaction pathway for DMC-BF4 mediated coupling.
By understanding these fundamental principles and following the troubleshooting guidance provided, researchers can effectively optimize solvent conditions for their specific applications of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, leading to improved reaction efficiency and purity of the final products.
References
-
Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Protein Science, 1(7), 845-851. Available at: [Link]
-
Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(36), 3531-3534. Available at: [Link]
-
Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate. Available at: [Link]
-
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. Available at: [Link]
-
Badland, M., et al. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]
-
McKail, J. A., & Williamson, R. M. (2010). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 12(11), 1972-1979. Available at: [Link]
-
Subashini, R., & Saravanan, S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 1-10. Available at: [Link]
- Vertex AI Search. (n.d.). Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent. Google Cloud.
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
-
Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 20(6), 1137-1149. Available at: [Link]
-
Di Gioia, M. L., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. Available at: [Link]
-
Reddit. (2022). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]
-
Singh, S. K., et al. (2025). Exploring Protic and Aprotic Solvent Effects on the Molecular Properties of Furfurals in Ionic Liquids. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Kourkouli, S. N., et al. (2018). Solvatomorphism with polar protic/aprotic and non-polar solvents in a series of complexes derived from the 5-phenylimidazole/tetrafluoroborate/copper(ii) reaction system. CrystEngComm, 20(31), 4448-4461. Available at: [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
Sources
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- 2. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Reactions with 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate: A Technical Support Guide
Welcome to the technical support center for 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the successful work-up of reactions utilizing this powerful condensation reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
I. Understanding the Reagent: Key Properties for a Successful Work-up
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a versatile and efficient reagent for facilitating condensation reactions, such as amide and ester formation, particularly with sterically hindered substrates.[1][2] Its key advantage lies in its ability to promote coupling with minimal racemization, a critical factor in peptide synthesis and the creation of chiral molecules.[1]
A successful work-up hinges on understanding the reagent's properties and the nature of its byproducts.
| Property | Implication for Work-up |
| Moisture Sensitivity | The reagent is sensitive to moisture and can decompose.[3] Reactions should be conducted under anhydrous conditions. |
| Byproduct | The primary byproduct is 1,3-dimethyl-2-imidazolidinone (DMI), which is highly soluble in water.[3] |
| Solubility | DMC is soluble in organic solvents like acetonitrile.[4] |
The water-soluble nature of the DMI byproduct is the cornerstone of a straightforward work-up, allowing for its easy removal through aqueous extraction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the work-up of reactions involving DMC.
Question: My reaction is sluggish or incomplete. What could be the cause?
Answer: Incomplete reactions are often traced back to two primary culprits: moisture contamination or insufficient reagent.
-
Moisture Contamination: DMC is moisture-sensitive.[3] The presence of water in your reaction vessel or solvents will consume the reagent, leading to lower yields.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Stoichiometry: For sterically hindered substrates, an excess of DMC may be required to drive the reaction to completion.
-
Solution: Consider a modest increase in the equivalents of DMC used. A good starting point is 1.1 to 1.5 equivalents.
-
Question: I'm observing an unexpected side product in my crude NMR. What could it be?
Answer: The most common "side product" observed is the unreacted starting material due to an incomplete reaction. However, if you are confident the reaction went to completion, consider the following:
-
Reaction with Solvent: If you are using a nucleophilic solvent, it may compete with your desired nucleophile, leading to unwanted byproducts.
-
Solution: Opt for non-nucleophilic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).
-
-
Base-Induced Decomposition: While a base is often required to neutralize the acid generated during the reaction, strong or excess base can promote the decomposition of DMC.[3]
-
Solution: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and add it slowly to the reaction mixture. Use only the stoichiometric amount required.
-
Question: I'm having trouble removing the 1,3-dimethyl-2-imidazolidinone (DMI) byproduct during purification. Why is this happening and what can I do?
Answer: The DMI byproduct is typically very water-soluble, making its removal via aqueous work-up straightforward.[3] If you are facing difficulties, it is likely due to an insufficient aqueous wash or the formation of an emulsion.
-
Insufficient Washing: If the DMI is not fully partitioned into the aqueous layer, it will contaminate your organic phase.
-
Solution: Increase the number and/or volume of your aqueous washes. Typically, 2-3 washes with water or brine are sufficient.
-
-
Emulsion Formation: Emulsions can trap the water-soluble byproduct in the organic layer.
-
Solution:
-
Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Filter the entire mixture through a pad of Celite.
-
-
III. Standard Experimental Protocol: Work-up of a DMC-Mediated Amide Coupling
This protocol provides a detailed, step-by-step methodology for a typical work-up procedure following an amide coupling reaction using DMC.
Reaction: Carboxylic Acid + Amine --(DMC, Base)--> Amide
-
Quenching the Reaction:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature if it was heated.
-
Slowly add water to the reaction mixture to quench any remaining DMC and to begin the process of dissolving the DMI byproduct.
-
-
Solvent Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the polarity of your product.
-
Add water to the separatory funnel. The DMI byproduct will partition into the aqueous layer.
-
Shake the separatory funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
1M HCl (to remove any basic impurities, such as excess amine starting material or DIPEA).
-
Saturated aqueous NaHCO₃ (to remove any acidic impurities, such as excess carboxylic acid starting material).
-
Brine (to remove the bulk of the water from the organic layer and help prevent emulsions).
-
-
Perform each wash by adding the aqueous solution, shaking, allowing the layers to separate, and draining the aqueous layer.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
IV. Visualizing the Work-up Decision Process
The following diagram illustrates the logical flow of the work-up and troubleshooting process.
Caption: Decision workflow for DMC reaction work-up and troubleshooting.
V. Frequently Asked Questions (FAQs)
Q1: Is 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate stable for long-term storage?
A1: Yes, it demonstrates good thermal stability with a melting point of 175-177°C.[1] For long-term storage, it should be kept in a cool, ventilated, and dry environment to maintain its integrity.[1]
Q2: Can I use a different counterion instead of tetrafluoroborate?
A2: Yes, other common counterions include chloride and hexafluorophosphate.[3] The choice of counterion can influence the reagent's hygroscopicity and solubility, but the general work-up principles remain the same.
Q3: What are the main applications of this reagent?
A3: It is primarily used as a condensation reagent in organic synthesis.[1] This includes the formation of esters and amides, particularly in peptide synthesis where minimizing racemization is crucial.[1][2] It is also used in the preparation of catalysts.[2][4]
Q4: Are there any safety precautions I should be aware of?
A4: Yes, 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work in a well-ventilated fume hood.
References
- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condens
- Dimethyl carbonate: a modern green reagent and solvent - IRIS. (Source: Google Search)
- Organic Chemistry: Synthesis of DMC. (Source: YouTube)
- Organic Reaction Workup Formulas for Specific Reagents. (Source: Google Search)
- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2. (Source: ChemicalBook)
- Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. (Source: Benchchem)
- 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. (Source: Journal of Organic Chemistry)
- 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g. (Source: Fisher Scientific)
- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate = 95.
- 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluorobor
- Transforming Purific
- 2-Chloro-1,3-dimethylimidazolinium Tetrafluorobor
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (Source: Benchchem)
- The reaction mechanism for DMC production, as proposed by Wang et al....
- Synthesis of dimethyl carbonate catalyzed by carboxylic functionalized imidazolium salt via transesterification reaction | Request PDF.
- Chapter 10 - The recovery and purification of ferment
- 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate | 153433-26-2. (Source: J&K Scientific)
- Purification Technologies Small Molecules. (Source: Kdpharmagroup)
- 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosph
- Introduction to product recovery and purific
- Sample Purific
- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g. (Source: Fisher Scientific)
- 2-Chloro-1,3-dimethylimidazolinium chloride 37091-73-9. (Source: Sigma-Aldrich)
- ChemInform Abstract: 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. | Request PDF.
Sources
- 1. innospk.com [innospk.com]
- 2. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 [chemicalbook.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Thermal Landscape of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC): A Technical Support Guide
Welcome to the technical support center for 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC), a versatile and efficient condensation reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into a critical, yet often overlooked, aspect of its application: thermal stability. While detailed public data on the thermal decomposition of DMC is limited, this document will equip you with the foundational knowledge, troubleshooting strategies, and experimental protocols to ensure the robust and reliable performance of this reagent in your critical reactions.
Part 1: Core Principles of DMC Stability
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a crystalline solid with a reported melting point in the range of 175-177°C, which suggests a degree of thermal stability suitable for reactions requiring moderate heating.[1][2] However, its stability is not absolute and can be influenced by a variety of factors including the presence of moisture, impurities, and the specific conditions of your reaction.
The DMC molecule is comprised of a chloroamidinium cation and a tetrafluoroborate anion. The overall stability of the salt is a function of the stability of these two components.
-
The Chloroamidinium Cation: This is the reactive component of the reagent. While effective for activating carboxylic acids, this functional group can be susceptible to degradation, particularly in the presence of nucleophiles or at elevated temperatures. The analogous compound, 2-chloro-1,3-dimethylimidazolinium chloride, is known to be moisture-sensitive and can decompose in protic solvents.[3]
-
The Tetrafluoroborate Anion (BF₄⁻): Tetrafluoroborate salts are generally considered to be fairly stable at room temperature, both in solution and as dry solids.[4][5] However, the BF₄⁻ anion can be susceptible to hydrolysis, especially at higher temperatures, which can lead to the formation of boric acid and hydrofluoric acid.[6]
It is the interplay between these two ions, and their interaction with the reaction environment, that will dictate the ultimate thermal stability of DMC in your experiments.
Part 2: Troubleshooting Guide: Is My DMC Reagent Compromised by Temperature?
Elevated temperatures can negatively impact the efficacy of DMC, leading to failed reactions, low yields, and the formation of unwanted byproducts. The following Q&A section is designed to help you diagnose potential temperature-related issues.
Question: My reaction is sluggish or has failed to go to completion. Could my DMC have decomposed?
Answer: Yes, this is a distinct possibility. If the DMC has been exposed to excessive heat during storage or in the reaction vessel, it may have degraded. Visual inspection of the solid reagent is a good first step. A pure, off-white to white crystalline powder is expected.[1] Any discoloration (e.g., yellowing or browning) could be an indicator of decomposition.
Question: I am observing unexpected byproducts in my reaction. Could this be related to DMC decomposition?
Answer: Absolutely. Thermal decomposition of DMC can lead to the formation of various reactive species that can participate in side reactions. For example, hydrolysis of the tetrafluoroborate anion can alter the pH of your reaction mixture, potentially catalyzing unwanted side reactions.
Question: My reaction workup is more difficult than expected, or I am seeing a change in the physical properties of my reaction mixture. What could be the cause?
Answer: While less common, significant decomposition of DMC could lead to the formation of insoluble byproducts or a change in the viscosity of the reaction mixture.
The following flowchart provides a logical workflow for troubleshooting potential DMC stability issues.
Caption: Troubleshooting workflow for DMC stability issues.
Part 3: Experimental Protocol: Empirical Determination of DMC Thermal Stability in Your System
Given the lack of comprehensive public data, an empirical approach to determining the stability of DMC under your specific reaction conditions is highly recommended. This protocol provides a straightforward method for assessing the thermal stability of your DMC sample.
Objective: To determine the temperature at which your sample of DMC begins to show signs of decomposition in a solvent relevant to your reaction.
Materials:
-
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC)
-
Anhydrous solvent of choice (e.g., acetonitrile, dichloromethane)
-
Small, dry reaction vial with a magnetic stir bar
-
Temperature-controlled heating block or oil bath
-
Thermometer or thermocouple
-
Analytical balance
-
Thin-layer chromatography (TLC) plates and appropriate developing system (optional)
-
NMR tube and spectrometer (optional)
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Prepare a stock solution of DMC in the chosen anhydrous solvent at a concentration relevant to your reaction (e.g., 0.1 M).
-
-
Initial Analysis (Time Zero):
-
Take an aliquot of the freshly prepared DMC solution.
-
If using TLC, spot the solution on a TLC plate.
-
If using NMR, prepare an NMR sample.
-
This will serve as your baseline for comparison.
-
-
Thermal Challenge:
-
Place the reaction vial containing the remaining DMC solution in the heating block or oil bath.
-
Set the temperature to the desired level for your reaction.
-
Begin stirring.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 30 minutes, 1 hour, 2 hours), carefully take a small aliquot of the heated solution.
-
Allow the aliquot to cool to room temperature.
-
Analyze the aliquot by TLC and/or NMR.
-
-
Data Interpretation:
-
TLC Analysis: Compare the TLC spots of the heated aliquots to your time-zero sample. The appearance of new spots or a significant decrease in the intensity of the DMC spot indicates decomposition.
-
NMR Analysis: Compare the NMR spectra of the heated aliquots to your time-zero spectrum. The appearance of new peaks or a decrease in the integration of the characteristic DMC peaks is indicative of decomposition.
-
Visual Observation: Note any color changes in the solution over time.
-
Data Summary Table:
| Temperature (°C) | Time (hours) | Visual Observation | TLC Analysis (New Spots?) | NMR Analysis (New Peaks?) |
| 50 | 0 | Colorless | No | No |
| 50 | 1 | Colorless | No | No |
| 50 | 2 | Colorless | No | No |
| 80 | 0 | Colorless | No | No |
| 80 | 1 | Faint Yellow | Yes | Yes |
| 80 | 2 | Yellow | Yes | Yes |
This is an example table. Your results will vary based on your specific conditions.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for DMC?
A1: To ensure the long-term stability and reactivity of DMC, it is recommended to store it at refrigerated temperatures (0-10°C) under an inert atmosphere. It is also important to protect it from moisture and light.[7]
Q2: Can I heat my reaction mixture containing DMC?
A2: While DMC has a relatively high melting point, it is generally advisable to carry out reactions at the lowest effective temperature. Some sources indicate it is suitable for reactions requiring moderate heat.[1] However, prolonged heating at high temperatures can lead to decomposition. We strongly recommend performing the empirical stability test described above to determine the optimal temperature for your specific application.
Q3: Are there any solvents I should avoid when using DMC at elevated temperatures?
A3: Protic solvents, such as alcohols and water, should be used with caution, as they can promote the hydrolysis of both the chloroamidinium cation and the tetrafluoroborate anion, especially at elevated temperatures. Anhydrous aprotic solvents are generally preferred.
Q4: Does the purity of the DMC affect its thermal stability?
A4: Yes, impurities can potentially catalyze decomposition pathways. It is always recommended to use high-purity DMC (≥98.0%) for consistent and reliable results.[1]
Q5: Are there any incompatibilities I should be aware of when heating DMC?
A5: DMC is incompatible with strong oxidizing agents.[7] Reactions with strong bases should also be approached with caution, as this may accelerate decomposition.
By understanding the factors that influence the thermal stability of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate and by employing the troubleshooting and experimental strategies outlined in this guide, you can confidently and effectively utilize this powerful reagent in your synthetic endeavors.
References
- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condens
- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evalu
- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.
- Stability of barium tetrafluoroborate in different solvent systems. Benchchem.
- 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. (URL not available)
- 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals. Fisher Scientific.
- 2-Chloro-1,3-dimethylimidazolinium Tetrafluorobor
- 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate. TCI (Shanghai) Development Co., Ltd.
- 2-Chloro-1,3-dimethylimidazolidinium tetrafluorobor
Sources
- 1. innospk.com [innospk.com]
- 2. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate CAS#: 153433-26-2 [chemicalbook.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Troubleshooting Low Conversion Rates with 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC/CIB)
Welcome to the technical support center for 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, a powerful coupling reagent for your challenging synthesis needs. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments, particularly when encountering low conversion rates. Here, we delve into the causality behind experimental choices to empower you with scientifically-grounded solutions.
Diagram: General Reaction Mechanism
Below is a diagram illustrating the general mechanism of amide bond formation using 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate. Understanding this pathway is crucial for diagnosing issues in your reaction.
Caption: Mechanism of amide bond formation mediated by DMC.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Reagent Quality and Handling
Question 1: My conversion rate is consistently low, even with fresh starting materials. Could the DMC reagent itself be the issue?
Answer: Absolutely. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is sensitive to both moisture and light.[1] Improper handling or storage can lead to its degradation, rendering it less effective as a coupling reagent.
Troubleshooting Steps:
-
Verify Storage Conditions: The reagent should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] Recommended storage temperatures are typically between 2-8°C.[3]
-
Inspect Physical Appearance: The reagent should be an off-white to white crystalline powder.[2] Any significant discoloration or clumping may indicate decomposition.
-
Perform a Small-Scale Test Reaction: Use a well-established and reliable reaction with a simple substrate to test the activity of your current batch of DMC. Compare the results with a new, unopened bottle of the reagent if possible.
-
Handle Under Inert Atmosphere: When weighing and dispensing the reagent, it is best practice to do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Question 2: I've noticed a decline in the performance of my DMC reagent over time, even with proper storage. What could be the cause?
Answer: Even with ideal storage, frequent opening of the reagent container can introduce moisture over time, leading to gradual hydrolysis of the active chloro-imidazolidinium moiety. This is a common issue with many coupling reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reagent-related issues.
Section 2: Reaction Conditions
Question 3: What is the optimal solvent for reactions using DMC, and could my choice of solvent be affecting the yield?
Answer: The choice of solvent is critical. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is soluble in acetonitrile.[1][3] Acetonitrile is a good starting point for many reactions. Other common polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) can also be used. However, the solubility of all reactants, including your substrate and nucleophile, in the chosen solvent is paramount.
Key Considerations for Solvents:
| Solvent | Advantages | Disadvantages |
| Acetonitrile (ACN) | Good solubility for DMC. | May not be suitable for all substrates. |
| Dichloromethane (DCM) | Widely used, good for many organic compounds. | Lower boiling point, may require careful temperature control. |
| Dimethylformamide (DMF) | High polarity, excellent solvating power. | Higher boiling point can make removal difficult; potential for side reactions at elevated temperatures. |
Troubleshooting Tip: If you are experiencing low conversion, and your starting materials have limited solubility in the reaction solvent, this can be a major contributing factor. Try a different solvent in which all components are fully dissolved.
Question 4: I am working with a sterically hindered amino acid and a bulky nucleophile. My reaction is very slow and gives a low yield. How can I optimize the reaction conditions?
Answer: Coupling sterically hindered substrates is a known challenge, although it is an application where DMC is reported to be effective.[1][2][4] Several factors can be adjusted to improve the outcome.
Optimization Strategies:
-
Temperature: While many coupling reactions are run at room temperature, gently heating the reaction mixture (e.g., to 40-50°C) can sometimes overcome the activation energy barrier for sterically demanding couplings. However, be mindful of potential side reactions or racemization at higher temperatures.
-
Reaction Time: For challenging couplings, extending the reaction time (e.g., from a few hours to 24 hours) may be necessary to drive the reaction to completion. Monitor the reaction progress by a suitable analytical technique like TLC, LC-MS, or NMR.
-
Equivalents of Reagents:
-
DMC: Using a slight excess of DMC (e.g., 1.1-1.2 equivalents) is common to ensure complete activation of the carboxylic acid.
-
Base: A tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the generated acid. Typically, 2-3 equivalents of the base are used. Insufficient base can stall the reaction.
-
-
Order of Addition: The order of addition can be critical. Generally, the carboxylic acid is pre-activated with DMC and the base for a short period (5-15 minutes) before the amine (nucleophile) is added. This can prevent side reactions of the amine with the coupling reagent.[5]
Section 3: Substrate and Nucleophile Issues
Question 5: My reaction is not working, and I suspect an issue with my amine nucleophile. What are some common problems?
Answer: The nature and purity of the amine are crucial for a successful coupling reaction.
Potential Issues with the Amine:
-
Purity: Ensure your amine is pure and free from any reactive impurities.
-
Basicity: The nucleophilicity of the amine is important. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may react more slowly and require more forcing conditions.
-
Protonation: If the amine is used as a salt (e.g., a hydrochloride salt), an additional equivalent of base is required to liberate the free amine before it can act as a nucleophile.
Question 6: Can DMC react with other functional groups in my starting materials?
Answer: While DMC is primarily used for activating carboxylic acids, its reactive nature means that side reactions are possible, especially with unprotected functional groups. Unprotected hydroxyl or thiol groups can potentially compete with the intended amine nucleophile. It is generally recommended to use appropriate protecting groups for such functionalities to ensure the desired amide bond formation.
Experimental Protocols
General Protocol for a Standard Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile or DCM), add 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (1.1 eq.).
-
Add a tertiary amine base (e.g., DIPEA, 2.0-3.0 eq.) to the mixture.
-
Stir the mixture at room temperature for 10-15 minutes for pre-activation.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, proceed with the appropriate aqueous work-up and purification.
References
- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condens
- 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g. (URL: )
- 2-Chloro-1,3-dimethylimidazolinium tetrafluorobor
- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 - ChemicalBook. (URL: )
- 2-Chloro-1,3-dimethylimidazolinium tetrafluoroborate ≥ 95.
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. (URL: )
Sources
- 1. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. innospk.com [innospk.com]
- 3. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate = 95.0 AT 153433-26-2 [sigmaaldrich.com]
- 4. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 [chemicalbook.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
The Organic Chemist's Dilemma: A Comparative Guide to 2-Chloro-1,3-dimethylimidazolidinium and HATU Coupling Reagents
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereochemically faithful construction of amide bonds is a linchpin of molecular innovation. The choice of coupling reagent is a critical decision that dictates the success of a synthesis, influencing yield, purity, reaction time, and cost. This guide provides an in-depth, objective comparison of two prominent coupling reagents: the classic dehydrating agent, 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (and its chloride salt, DMC), and the widely acclaimed uronium salt, HATU. We will delve into their mechanisms of action, present available performance data, and offer field-proven insights to guide your selection for specific synthetic challenges.
At a Glance: Key Performance Characteristics
| Feature | 2-Chloro-1,3-dimethylimidazolidinium salts (DMC/CIB) | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Reagent Type | Chloroamidinium salt (Dehydrating agent) | Uronium/Aminium salt (Active ester formation) |
| Primary Application | Amide and ester formation, heterocycle synthesis | Peptide synthesis (solution and solid-phase), macrolactamization |
| Performance with Hindered Substrates | Reported to be effective for sterically hindered amino acids.[1] | Gold standard for coupling sterically hindered and N-methylated amino acids.[2][3] |
| Racemization/Epimerization | Low tendency for racemization reported.[4] | Highly effective at suppressing racemization due to the HOAt moiety.[5][6] |
| Byproducts | 1,3-Dimethyl-2-imidazolidinone (water-soluble).[7] | Tetramethylurea and HOAt (generally soluble in organic solvents).[8] |
| Cost Profile | Generally considered a low-cost reagent.[7] | Premium-priced reagent. |
| Handling & Stability | Moisture-sensitive, stable when kept desiccated.[7] | Potentially explosive and a skin sensitizer; requires careful handling. Stable as a solid, but solutions have limited stability.[8][9][10] |
The Cornerstone of Amide Synthesis: Mechanism of Action
The fundamental difference between DMC and HATU lies in how they activate the carboxylic acid to facilitate nucleophilic attack by the amine.
2-Chloro-1,3-dimethylimidazolidinium Salts: A Powerful Dehydrating Agent
2-Chloro-1,3-dimethylimidazolidinium chloride (DMC) and its tetrafluoroborate (CIB) or hexafluorophosphate (CIP) counterparts act as powerful dehydrating agents, functionally similar to carbodiimides like DCC but often with easier workup procedures.[4][7] The mechanism proceeds through the formation of a highly reactive O-acylisourea-like intermediate.
The reaction pathway can be visualized as follows:
Caption: Proposed mechanism for DMC-mediated amide bond formation.
The carboxylic acid, typically deprotonated by a non-nucleophilic base, attacks the electrophilic carbon of the chloroamidinium salt. This forms a highly reactive intermediate which is then readily attacked by the amine nucleophile. The driving force for the reaction is the formation of the stable and water-soluble 1,3-dimethyl-2-imidazolidinone urea byproduct, which simplifies purification compared to the insoluble dicyclohexylurea (DCU) generated from DCC.[7][11]
HATU: The Gold Standard of Active Ester Formation
HATU is a third-generation uronium/aminium-type coupling reagent that activates carboxylic acids by forming a highly reactive OAt-active ester.[8] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial to its superior performance, as the nitrogen atom in the pyridine ring provides anchimeric assistance during the aminolysis step, accelerating the reaction and suppressing epimerization.[6][8]
The well-established mechanism for HATU is a two-stage process:
Caption: Mechanism of HATU-mediated amide bond formation.
First, the carboxylic acid is deprotonated by a base like N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which rapidly rearranges to the key OAt-active ester, releasing tetramethylurea.[8] In the second step, the amine attacks this highly electrophilic active ester to form the desired amide bond, regenerating HOAt.[8]
Performance in the Field: A Head-to-Head Comparison
Coupling Efficiency and Reaction Kinetics
HATU is renowned for its rapid reaction kinetics and high coupling efficiency, especially in challenging cases.[5] In a comparative study of fast Fmoc solid-phase peptide synthesis, HATU provided the highest crude purity for a model peptide with short coupling times (2 x 1 minute).[12]
Table: Comparative Purity in Fast Peptide Synthesis [12]
| Coupling Agent | Crude Purity (2 x 1 min coupling) | Crude Purity (2 x 20 min coupling) |
| HATU | 83.63% | 79.85% |
| HCTU | 78.52% | 81.71% |
| PyBOP | 48.11% | 70.27% |
DMC is also described as a powerful reagent, capable of driving reactions to completion, often in good to excellent yields.[7][11] Its utility has been demonstrated in the construction of complex heterocyclic systems and in the amidation of penicillanic acid.[7] However, quantitative data on its reaction speed relative to HATU is sparse. Given its mechanism as a dehydrating agent, it is plausible that for highly hindered substrates, the kinetics may be slower than the active-ester pathway of HATU.
Suppression of Racemization
Both reagents are lauded for their ability to minimize the loss of stereochemical integrity, a critical factor in the synthesis of chiral molecules.
-
HATU: The anchimeric assistance provided by the pyridine nitrogen of the HOAt moiety in HATU is a key factor in its ability to suppress racemization.[8] It is often the reagent of choice when coupling amino acids that are particularly prone to epimerization, such as histidine and cysteine.[4] However, significant epimerization can still occur with HATU under certain conditions, for instance, with slow reactions involving sterically hindered N-methylated amino acids under basic conditions.[12]
Scope of Application
While both reagents are excellent for amide bond formation, their documented applications show some divergence in focus.
-
HATU: The primary domain of HATU is in peptide chemistry, both in solution and on solid phase.[13] It is also widely used for macrolactamization to form cyclic peptides and in the synthesis of complex natural products and drug candidates where preserving chirality is paramount.[1][13] For instance, HATU was crucial in the stereoselective synthesis of key fragments of acidophilin AC and in the construction of β-lactams.[1]
-
DMC: Beyond amide and peptide synthesis, DMC has a broader documented utility as a general dehydrating agent. It is effectively used for esterifications and for the construction of a wide variety of heterocycles through cyclodehydration reactions, such as sydnones, azetidin-2-ones, and 3,1-benzoxazin-4-ones.[11] This versatility makes it a valuable tool for general organic synthesis.
Practical Considerations: Cost, Handling, and Stability
| Aspect | 2-Chloro-1,3-dimethylimidazolidinium salts (DMC/CIB) | HATU |
| Cost | Considered a low-cost alternative to many modern coupling reagents, offering an economic advantage, particularly for large-scale synthesis.[7] | A premium-priced reagent, its cost can be a limiting factor for routine or large-scale applications. |
| Handling & Safety | Moisture-sensitive and should be stored under desiccated conditions.[7] Generally considered to have a favorable toxicity profile.[7] | Can be a potent skin sensitizer, capable of inducing severe allergic reactions and anaphylaxis upon repeated exposure.[8] It is also flagged as potentially shock-sensitive and explosive under certain conditions.[8][10] |
| Stability | Stable for over a year at room temperature when kept desiccated, but decomposes in the presence of moisture, especially in protic solvents or with a base.[7] | Stable as a solid when stored desiccated at low temperatures (-20°C). Solutions in solvents like DMF are not stable for long periods and should be prepared fresh before use.[9][13] |
Experimental Protocols
General Protocol for Amide Coupling using DMC
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Base Addition: Add a suitable non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.0-3.0 eq.).
-
Reagent Addition: Cool the mixture to 0°C and add 2-Chloro-1,3-dimethylimidazolidinium chloride (DMC) (1.1-1.3 eq.) portion-wise, maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM). The water-soluble urea byproduct will largely remain in the aqueous phase.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General experimental workflow for DMC-mediated coupling.
General Protocol for Amide Coupling using HATU
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Activation: Add HATU (1.0-1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.) to the solution. Stir the mixture at room temperature for a pre-activation period of 5-15 minutes.
-
Coupling: Add the amine (1.0-1.2 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-18 hours. Monitor the progress by TLC or LC-MS. Reactions are often complete within a few hours.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: General experimental workflow for HATU-mediated coupling.
Conclusion and Expert Recommendations
The choice between 2-Chloro-1,3-dimethylimidazolidinium salts and HATU is not a matter of one being definitively superior, but rather a strategic decision based on the specific demands of the synthesis and practical project constraints.
Choose 2-Chloro-1,3-dimethylimidazolidinium salts (DMC/CIB) when:
-
Cost is a primary driver: For large-scale synthesis or routine amide bond formations where reagent cost is a significant factor, DMC presents a compelling economic advantage.[7]
-
Workup simplicity is desired: The water-soluble nature of the urea byproduct can significantly simplify purification compared to DCC.[7]
-
A versatile dehydrating agent is needed: If your research involves not only amidation but also esterification and the synthesis of various heterocyclic compounds, DMC is a highly versatile tool to have in your arsenal.[11]
Choose HATU when:
-
Maximum efficiency and speed are critical: For "difficult" couplings involving sterically hindered or N-methylated amino acids, or in rapid synthesis protocols, HATU is the proven gold standard.[2][12]
-
Minimizing racemization is the highest priority: In the synthesis of complex, chiral molecules and peptides where stereochemical integrity is paramount, HATU's mechanism is specifically designed to suppress epimerization.[5]
-
Working with sensitive or complex substrates in late-stage synthesis: In drug discovery and development, where reliability and high yields are crucial for precious intermediates, the premium cost of HATU is often justified by its performance.[1][13]
Ultimately, both reagents are powerful tools in the hands of a synthetic chemist. Understanding their distinct mechanisms, performance profiles, and practical limitations allows for an informed and logical selection, paving the way for successful and efficient molecular construction.
References
-
Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988. [Link]
-
Benchchem. (2025). HATU: Precision Peptide Coupling Reagent for Amide Bond Formation. Online Inhibitor. [Link]
-
Inhibitor Research Hub. (2025). HATU: The Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]
-
Wikipedia. (n.d.). HATU. Retrieved January 16, 2026, from [Link]
-
Gong, B., et al. (2020). 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. ChemistrySelect, 5(15), 4645-4649. [Link]
-
Albericio, F., et al. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(12), 2795–2814. [Link]
-
Sperry, J. B. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue College of Engineering. [Link]
-
PubMed. (n.d.). Comparative study of methods to couple hindered peptides. [Link]
-
ResearchGate. (2001). New Trends in Peptide Coupling Reagents. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 16, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 16, 2026, from [Link]
-
Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reactions. The Journal of Organic Chemistry, 64(19), 6989–6992. [Link]
-
Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]
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- 13. americapeptides.com [americapeptides.com]
comparison of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate and DCC
## A Head-to-Head Comparison for Amide Bond Formation: 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC) vs. Dicyclohexylcarbodiimide (DCC)
In the landscape of organic synthesis, particularly in peptide and medicinal chemistry, the efficient formation of amide bonds is a cornerstone. The choice of coupling reagent is paramount, directly influencing reaction yield, purity, and scalability. For decades, Dicyclohexylcarbodiimide (DCC) has been a workhorse reagent.[1] However, newer agents like 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC), also known as a chloroamidinium salt, have emerged as powerful alternatives.[2] This guide provides a detailed, data-driven comparison of DMC and DCC, offering insights to help researchers select the optimal reagent for their specific needs.
At a Glance: Key Differences
| Feature | 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC) | Dicyclohexylcarbodiimide (DCC) |
| Reagent Class | Imidazolidinium salt / Halouronium-type | Carbodiimide |
| Byproduct | 1,3-Dimethylimidazolidin-2-one (DMIU) | Dicyclohexylurea (DCU) |
| Byproduct Solubility | Generally water-soluble | Sparingly soluble in most organic solvents.[3][4][5] |
| Reaction Conditions | Mild, often room temperature | Mild, often 0 °C to room temperature.[6] |
| Handling | Crystalline solid, moisture-sensitive.[7] | Low-melting solid or wax, moisture-sensitive |
| Key Advantage | Ease of byproduct removal | Low cost and long history of use |
| Key Disadvantage | Higher cost | Difficult byproduct removal, potential allergen.[8] |
The Chemistry of Activation: A Mechanistic Overview
The fundamental role of a coupling reagent is to activate the carboxylic acid component, rendering it susceptible to nucleophilic attack by an amine.[9] While both DCC and DMC achieve this, their mechanisms and intermediates differ significantly.
DCC Activation Pathway:
DCC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then attacked by the amine to form the desired amide bond, releasing dicyclohexylurea (DCU) as a byproduct. However, this O-acylisourea is unstable and can rearrange to a stable N-acylurea, a common and often difficult-to-remove side product.[6] To mitigate this and reduce racemization in chiral substrates, an additive like 1-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is frequently employed to form a more stable active ester intermediate.[4][6][10]
Figure 1. DCC activation and coupling pathway.
DMC Activation Pathway:
DMC, a halouronium-type reagent, acts as a powerful dehydrating agent.[2][11][12] It reacts with the carboxylate to form a highly electrophilic intermediate, which readily reacts with the amine nucleophile to yield the amide product. The byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is a polar, water-soluble urea derivative, which simplifies purification.[12] This mechanism is generally faster and less prone to rearrangement side reactions compared to DCC.
Figure 2. DMC activation and coupling pathway.
Performance Showdown: Experimental Insights
The true measure of a coupling reagent lies in its performance in the laboratory. Key metrics include reaction time, yield, product purity, and ease of purification.
The Purification Problem: A Major Differentiator
The most significant practical difference between DCC and DMC is the nature of their urea byproducts.
-
DCC: Forms Dicyclohexylurea (DCU), a white crystalline solid that is notoriously insoluble in water and many common organic solvents.[3][13][14] While this insolubility can be exploited for removal by filtration, it often co-precipitates with the product or remains stubbornly in solution, necessitating challenging column chromatography for complete removal.[3][5]
-
DMC: Forms 1,3-dimethyl-2-imidazolidinone (DMI). This byproduct is highly polar and typically soluble in water.[12] This property allows for a simple aqueous workup to remove the majority of the byproduct, dramatically simplifying purification. A standard liquid-liquid extraction is often sufficient to obtain a product of high purity.
Experimental Protocol: Comparative Amide Coupling
This protocol outlines a general procedure for comparing the efficacy of DCC and DMC in the coupling of a generic carboxylic acid and amine.
Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine using both DCC and DMC, comparing yield, purity, and ease of workup.
Materials:
-
Benzoic Acid
-
Benzylamine
-
Dicyclohexylcarbodiimide (DCC)
-
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Workflow Diagram:
Figure 3. Comparative experimental workflow.
Step-by-Step Procedure:
Reaction Setup (DMC Pathway):
-
Dissolve benzoic acid (1.0 eq) in dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC) (1.1 eq) in one portion.
-
Stir for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
Reaction Setup (DCC Pathway):
-
Dissolve benzoic acid (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC.
Workup and Purification:
-
DMC Reaction:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude product is often of high purity.
-
-
DCC Reaction:
-
Upon completion, a white precipitate (DCU) will be visible. Filter the reaction mixture through a pad of celite to remove the bulk of the DCU.[3]
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude product will likely contain residual DCU, requiring purification by column chromatography.
-
Expected Results and Discussion
| Parameter | DMC Method | DCC Method | Rationale |
| Reaction Time | 1-3 hours | 12-18 hours | DMC provides a more rapid activation of the carboxylic acid. |
| Crude Purity | High | Moderate to Low | The primary impurity in the DCC reaction is the sparingly soluble DCU byproduct.[3][15] |
| Purification | Simple aqueous extraction | Filtration followed by column chromatography | The water-solubility of the DMI byproduct from DMC simplifies its removal significantly.[12] |
| Isolated Yield | Typically >90% | Typically 70-90% (post-chromatography)[16] | Losses are incurred during the mandatory filtration and chromatography steps for the DCC method. |
| Safety Note | DMC is a moisture-sensitive solid.[7] | DCC is a potent skin sensitizer and allergen.[8] Appropriate personal protective equipment (PPE) is crucial. |
Conclusion and Recommendations
Both DMC and DCC are effective coupling reagents for amide bond formation. However, the choice between them hinges on the specific priorities of the synthesis.
Choose DCC when:
-
Cost is the primary concern, as DCC is significantly less expensive.
-
The synthesis involves very large scales where the cost of DMC would be prohibitive.
-
The desired amide product has exceptionally high solubility in common organic solvents, making the filtration of DCU straightforward.
Choose DMC when:
-
Ease of purification and speed are critical. The water-soluble byproduct dramatically simplifies workup, saving significant time and resources, especially in a research and drug development setting where rapid library synthesis is needed.
-
Substrate sensitivity is a concern. The milder conditions and faster reaction times can be beneficial for complex or sensitive molecules.[11]
-
Chromatography is to be avoided. For parallel synthesis or high-throughput chemistry, avoiding column chromatography is a major advantage.
-
Sterically hindered amino acids are involved. DMC is known to be effective for coupling sterically hindered amino acids with minimal racemization.[7][17][18]
For modern drug discovery and development, where efficiency and purity are paramount, 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC) often presents a superior value proposition despite its higher initial cost. The significant reduction in purification time and the potential for higher, cleaner yields make it a powerful tool in the arsenal of the synthetic chemist.
References
- Grokipedia. Dicyclohexylurea.
- Solubility of Things. 1,3-dicyclohexylurea.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Organic Synthesis. Acid-Amine Coupling using DCC.
- ResearchGate. Dicyclohexylurea (DCU) solubility in water. (2017-07-26).
- YouTube. Organic Chemistry - DCC Coupling Mechanism. (2020-12-28).
- YouTube. DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023-02-01).
- Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023-01-22).
- ChemicalBook. N,N'-DICYCLOHEXYLUREA | 2387-23-7.
- Master Organic Chemistry. Formation of Amides Using DCC.
- Balluff. DMC vs. RFID in Manufacturing.
- Slideshare. DCC-The-Versatile-Organic-Reagent (1).pptx.
- Aapptec Peptides. Coupling Reagents.
- Streamlining Organic Synthesis: The Role of DMC as a Coupling Reagent.
- Wikipedia. Steglich esterification.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Suase - Professional COMPOSITE MOLD Manufacturer. DMC Resin in Industrial Part Production: Shaping Strength, Precision, and Efficiency. (2025-10-30).
- University of Rochester, Department of Chemistry. Workup: DCC Coupling.
- Benchchem. Application Notes and Protocols for Dimorpholinophosphinyl Chloride (DMPC) Mediated Coupling Reactions.
- 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. (2020-04-20).
- Semantic Scholar. Meerwein's salt.
- Suase - Professional COMPOSITE MOLD Manufacturer. What is the Difference Between DMC and BMC?. (2024-06-14).
- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent.
- ResearchGate. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. (2025-08-10).
- Fisher Scientific. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g.
- 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate = 95.0 AT 153433-26-2.
- Suase - Professional COMPOSITE MOLD Manufacturer. How SMC/DMC Resin Shapes the Future of Electric Vehicle Parts. (2025-10-14).
- Xpert.Digital. The Data Matrix Code (DMC) in Industry 4.0 and 5.0 - ️ The technical industry is undergoing profound change. (2024-12-22).
- Biosynth. 2-Chloro-1,3-dimethylimidazolinium chloride | 37091-73-9 | FC19968.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008-06-23).
- Organic Chemistry Portal. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent.
- Sigma-Aldrich. 2-Chloro-1,3-dimethylimidazolinium chloride 37091-73-9.
- ResearchGate. O‐alkylation of amide using Meerwein reagent and DIPEA as base in the synthesis of (±).
- SciSpace. The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. (1997).
- The Journal of Organic Chemistry. 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. (1999-08-24).
- ChemicalBook. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2. (2025-07-04).
- International Journal of Pharmaceutical Sciences Review and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011-05-01).
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A Senior Application Scientist's Guide to the Analytical Characterization of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide synthesis and organic chemistry, the choice of a coupling reagent is a critical determinant of reaction efficiency, product purity, and stereochemical integrity. Among the arsenal of available reagents, 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI), often referred to by its acronym CIB, has emerged as a potent and versatile condensation agent.[1][2] This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential analytical methods for the characterization of CDMBI. We will delve into the practical and theoretical considerations behind each technique, offer detailed experimental protocols, and present a comparative analysis of CDMBI against other commonly used coupling reagents, supported by experimental data.
The Chemical and Functional Profile of CDMBI
CDMBI is an off-white to white crystalline powder with a melting point typically ranging from 175°C to 177°C, indicating a high degree of purity and good thermal stability for various synthetic applications.[2] Its primary role in organic synthesis is as a condensation reagent, facilitating the formation of amide and ester bonds by activating carboxylic acids. This property is particularly valuable in solid-phase peptide synthesis (SPPS), where it has been shown to mediate the coupling of sterically hindered amino acids with a low propensity for racemization.[2][3] Beyond peptide synthesis, CDMBI is also employed in esterification reactions and in the preparation of other coupling reagents.[3]
Core Analytical Techniques for CDMBI Characterization
A robust analytical workflow is paramount to ensure the quality, purity, and structural integrity of CDMBI prior to its use in synthesis. The following sections detail the key analytical methodologies, their underlying principles, and step-by-step protocols for their implementation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of CDMBI, with typical specifications requiring ≥98.0% purity.[2] This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol: HPLC Purity Determination of CDMBI
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[4] A typical starting point would be a 70:30 (v/v) mixture of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm.[5]
-
Sample Preparation: Accurately weigh approximately 10 mg of CDMBI and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by calculating the area percentage of the main CDMBI peak relative to the total area of all observed peaks.
Causality Behind Experimental Choices:
The C18 stationary phase is chosen for its hydrophobicity, which allows for good retention and separation of the relatively polar CDMBI. Acetonitrile is a common organic modifier that provides good elution strength. TFA is added to the mobile phase to suppress the ionization of any residual silanol groups on the silica-based stationary phase and to provide a counter-ion for the cationic CDMBI, resulting in sharper, more symmetrical peaks.[4] Detection at 214 nm is standard for peptides and many organic molecules that lack a strong chromophore, as it corresponds to the absorbance of the amide bond and other functional groups.[5]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of CDMBI. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Experimental Protocol: NMR Analysis of CDMBI
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of CDMBI in a suitable deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[6][7]
-
¹H NMR: Acquire a standard proton NMR spectrum. The expected signals for the 2-Chloro-1,3-dimethylimidazolidinium cation would include:
-
A singlet for the two methyl groups (N-CH₃).
-
A multiplet for the ethylene bridge protons (-CH₂-CH₂-).
-
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Key signals to expect include:
-
A signal for the methyl carbons (N-CH₃).
-
A signal for the ethylene bridge carbons (-CH₂-CH₂-).
-
A signal for the carbon atom bonded to the chlorine and two nitrogen atoms (N-C(Cl)-N).
-
Reference Data: For the similar compound, 2-chloro-1,3-dimethylimidazolidinium chloride, in CDCl₃, the following ¹H NMR signals have been reported: a singlet for the N-methyl protons and a multiplet for the ethylene bridge protons.[6]
Causality Behind Experimental Choices:
The choice of solvent is critical in NMR. CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is a good alternative for salts that may have limited solubility in chloroform. A higher field spectrometer (e.g., 500 or 600 MHz) will provide better signal dispersion and resolution, which is particularly useful for unambiguous assignment of protons in the ethylene bridge.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum of CDMBI will show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Experimental Protocol: FTIR Analysis of CDMBI
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid CDMBI powder is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
C-H stretching vibrations from the methyl and methylene groups (around 2850-3000 cm⁻¹).
-
C-N stretching vibrations (typically in the 1000-1350 cm⁻¹ region).
-
Vibrations associated with the imidazolidinium ring structure.
-
A strong, broad absorption band characteristic of the tetrafluoroborate (BF₄⁻) anion, typically observed around 1000-1100 cm⁻¹.
-
Causality Behind Experimental Choices:
The ATR technique is preferred for solid samples as it requires minimal sample preparation and provides high-quality spectra. The mid-infrared region (4000-400 cm⁻¹) is where most of the fundamental vibrations of organic molecules occur, providing a rich fingerprint for identification.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques provide crucial information about the stability and phase behavior of CDMBI.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature of CDMBI.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This is used to determine the melting point and other phase transitions.
Experimental Protocol: Thermal Analysis of CDMBI
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: A small, accurately weighed amount of CDMBI (typically 2-5 mg) is placed in an aluminum or ceramic pan.
-
TGA Conditions:
-
Temperature Program: Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 600°C) at a constant rate (e.g., 10°C/min).
-
Atmosphere: An inert atmosphere of nitrogen is typically used to prevent oxidative degradation.
-
-
DSC Conditions:
-
Temperature Program: A heat-cool-heat cycle is often employed. For melting point determination, heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a controlled rate (e.g., 5°C/min).
-
Atmosphere: An inert nitrogen atmosphere.
-
-
Data Analysis:
-
TGA: The onset of decomposition is determined from the temperature at which significant mass loss begins.
-
DSC: The melting point is determined from the peak of the endothermic melting transition.
-
Causality Behind Experimental Choices:
A controlled heating rate is essential for obtaining reproducible thermal data. An inert atmosphere is used to ensure that the observed mass loss in TGA is due to thermal decomposition and not oxidation. The choice of pan material depends on the temperature range and the reactivity of the sample.
Comparative Performance Analysis: CDMBI vs. Alternative Coupling Reagents
The true measure of a coupling reagent's utility lies in its performance relative to established alternatives. The most common alternatives to CDMBI include aminium/uronium salts like HATU and HBTU, and phosphonium salts like PyBOP.[8][9] The key performance indicators for comparison are coupling efficiency and the extent of racemization.
Coupling Efficiency
Racemization
Racemization, the conversion of a chiral amino acid from its L-form to a D-form during the coupling reaction, is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are often difficult to separate and can have significantly different biological activities.[1][8] CDMBI is touted for its low tendency to cause racemization.[2]
Experimental Protocol: Quantification of Racemization by Chiral HPLC
To quantitatively assess the degree of racemization, a model peptide coupling reaction can be performed, followed by analysis of the product by chiral HPLC.
-
Model Coupling Reaction:
-
Couple an N-terminally protected amino acid known to be susceptible to racemization (e.g., Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH) to a resin-bound amino acid or a C-terminally protected amino acid in solution.[1]
-
Perform parallel reactions using CDMBI and other coupling reagents (e.g., HATU, HBTU) under identical conditions (solvent, base, temperature, reaction time).
-
-
Sample Preparation:
-
Cleave the resulting dipeptide from the solid support or deprotect the C-terminus.
-
Purify the crude dipeptide if necessary.
-
-
Chiral HPLC Analysis:
-
Instrumentation: An HPLC system with a UV or mass spectrometric detector.
-
Column: A chiral stationary phase (CSP) column suitable for the separation of peptide diastereomers (e.g., a macrocyclic glycopeptide-based column).[11]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The exact composition will need to be optimized for the specific dipeptide.
-
Analysis: The L-L and D-L diastereomers of the dipeptide will have different retention times on the chiral column. The percentage of racemization can be calculated from the peak areas of the two diastereomers: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100
-
Comparative Data (Hypothetical)
The following table illustrates the type of comparative data that should be generated from such an experiment.
| Coupling Reagent | Coupling Efficiency (%) | Racemization (%) |
| CDMBI | >99 | < 1.0 |
| HATU | >99 | < 1.5 |
| HBTU | 98 | < 2.5 |
| DCC/HOBt | 95 | < 5.0 |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary depending on the specific amino acids being coupled and the reaction conditions.
Conclusion
The comprehensive analytical characterization of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is essential for ensuring its quality and performance as a coupling reagent. The methodologies outlined in this guide, from basic purity and identity tests to more advanced performance comparisons, provide a robust framework for researchers and drug development professionals. By understanding the principles behind these analytical techniques and implementing them rigorously, scientists can confidently employ CDMBI in their synthetic endeavors, contributing to the efficient and reliable production of peptides and other complex organic molecules. The claims of low racemization associated with CDMBI warrant further quantitative investigation through comparative studies, which will ultimately solidify its position in the repertoire of modern coupling reagents.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Vertex AI Search. (n.d.).
- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 786-802.
- Forsyth, C. M., & Abell, A. D. (2019). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Earth and Space Chemistry, 3(10), 2269–2276.
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
- Armstrong, D. W., & Li, Y. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Isobe, M., et al. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988.
- Shen, H., et al. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. STAR Protocols, 4(4), 102587.
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Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
- Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 40(4), 345-356.
- Goodman, M., Keogh, P., & Anderson, H. (1977). Racemization studies in peptide synthesis using high-pressure liquid chromatography. Bioorganic Chemistry, 6(3), 239-247.
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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PubChem. (n.d.). (1,3-Dimethylimidazolidin-2-ylidene)chloranium hexafluoridophosphate(1-). Retrieved from [Link]
- O'Brien, J. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis [Thesis].
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 329-335.
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AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Collins, J. M., et al. (2020). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
- Catherine, C., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4568.
- Sereda, T. J., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
- Coin, I., et al. (2007). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 386, 203-227.
- Dolan, J. W. (2002). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
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AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Nikolova, P., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 139.
- Ye, Z., et al. (2019).
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A Comparative Spectroscopic and Application Guide to 2-Chloro-1,3-dimethylimidazolidinium Tetrafluoroborate and its Alternatives in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of a suitable coupling or dehydrating agent is a critical decision that profoundly influences reaction efficiency, product purity, and the ease of downstream processing. Among the arsenal of reagents available, 2-Chloro-1,3-dimethylimidazolidinium salts have emerged as potent and versatile tools. This guide provides an in-depth spectroscopic analysis of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (and its close analogues), offering a comparative perspective against other commonly employed reagents. We will delve into the causality behind experimental choices and provide actionable protocols, ensuring a blend of theoretical understanding and practical application.
Introduction to 2-Chloro-1,3-dimethylimidazolidinium Salts
2-Chloro-1,3-dimethylimidazolidinium salts, such as the tetrafluoroborate (CIB), chloride (DMC), and hexafluorophosphate (CIP) variants, are powerful activating agents.[1] They are particularly effective as dehydrating agents in a variety of chemical transformations, including esterification, amidation (peptide coupling), and the formation of nitriles and isocyanides.[1] Their reactivity stems from the highly electrophilic C2 carbon, which readily reacts with nucleophiles, such as the carboxylate group of a carboxylic acid, to form a highly reactive intermediate. This activation facilitates subsequent reactions with other nucleophiles. A key advantage of these reagents is the formation of 1,3-dimethylimidazolidin-2-one as a water-soluble byproduct, which simplifies product purification compared to reagents that produce insoluble byproducts like dicyclohexylurea (DCU) from dicyclohexylcarbodiimide (DCC).[1]
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of a reagent is paramount for reaction monitoring and quality control. While a complete set of publicly available spectra for the tetrafluoroborate salt is limited, extensive data exists for the closely related and widely studied 2-Chloro-1,3-dimethylimidazolidinium chloride (DMC), which serves as an excellent proxy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure and purity of these reagents.
¹H NMR: The proton NMR spectrum of the 2-chloro-1,3-dimethylimidazolidinium cation is characterized by two key signals: a singlet for the two equivalent methyl groups (N-CH₃) and a singlet for the two equivalent methylene groups (-CH₂-CH₂-) of the imidazolidinium ring.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the methylene carbons, and the highly deshielded C2 carbon, which is directly bonded to the chlorine and two nitrogen atoms.
¹⁹F and ¹¹B NMR: For the tetrafluoroborate salt, ¹⁹F and ¹¹B NMR would show characteristic signals for the [BF₄]⁻ anion. Typically, the ¹⁹F NMR spectrum exhibits a quartet due to coupling with the ¹¹B nucleus, while the ¹¹B NMR shows a quintet due to coupling with the four equivalent fluorine atoms.
Note on Spectroscopic Data: The following table presents typical spectroscopic data for 2-Chloro-1,3-dimethylimidazolidinium chloride (DMC) as a reference. The chemical shifts for the tetrafluoroborate salt are expected to be very similar for the cation.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~3.0 | Singlet | N-CH ₃ |
| ~3.9 | Singlet | -CH ₂-CH ₂- | |
| ¹³C NMR | ~34 | Singlet | N-C H₃ |
| ~48 | Singlet | -C H₂-C H₂- | |
| ~165 | Singlet | C 2 |
Data is based on typical values and may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is expected to show characteristic absorptions for the C-N stretching vibrations of the imidazolidinium ring and strong, broad absorptions associated with the B-F stretching of the tetrafluoroborate anion, typically in the 1100-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the cation. For 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, the positive ion mode would detect the [C₅H₁₀ClN₂]⁺ cation at an m/z corresponding to its molecular weight.
Comparison with Alternative Reagents
The choice of a coupling or dehydrating agent often depends on the specific requirements of the reaction, including steric hindrance of the substrates, desired reaction time, and tolerance for side reactions. Here, we compare 2-Chloro-1,3-dimethylimidazolidinium salts with other popular reagents.
| Reagent | Acronym | Activating Species | Byproduct | Key Advantages | Potential Disadvantages |
| 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | CIB | Activated carboxylate | 1,3-dimethylimidazolidin-2-one (water-soluble) | High reactivity, easy purification | Moisture sensitive |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Active ester | Tetramethylurea | Widely used, good performance | Potential for guanidinylation side reactions |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Active ester | Tetramethylurea | Higher reactivity than HBTU, reduced racemization | Higher cost than HBTU |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Active ester | Hexamethylphosphoramide (HMPA) - a carcinogen is avoided | High reactivity | Byproducts can be difficult to remove |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Active ester | Water-soluble byproducts | High reactivity, low racemization, safer profile | Relatively newer, may be more expensive |
Experimental Protocols and Mechanistic Insights
The efficacy of 2-Chloro-1,3-dimethylimidazolidinium salts lies in their ability to activate carboxylic acids under mild conditions. The following protocols are based on the well-documented use of the chloride analogue (DMC) and are directly applicable to the tetrafluoroborate salt.
General Procedure for Acylation (Esterification or Amidation)
This protocol describes the formation of an ester or amide from a carboxylic acid and an alcohol or amine, respectively.
Caption: Experimental workflow for acylation reactions.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: 2-Chloro-1,3-dimethylimidazolidinium salts are moisture-sensitive. The presence of water would lead to the hydrolysis of the reagent, rendering it inactive.
-
Tertiary Amine Base: The tertiary amine serves two crucial roles. Firstly, it deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which then attacks the electrophilic C2 of the reagent. Secondly, it neutralizes the acid (e.g., HCl) that is liberated during the reaction.
-
Aqueous Work-up: The aqueous work-up is designed to remove the water-soluble byproduct (1,3-dimethylimidazolidin-2-one) and the excess tertiary amine and its salt. The acidic and basic washes ensure the removal of any remaining unreacted starting materials or byproducts.
Mechanistic Pathway of Carboxylic Acid Activation
The activation of a carboxylic acid by a 2-chloro-1,3-dimethylimidazolidinium salt proceeds through a well-defined pathway.
Caption: Activation of a carboxylic acid.
Conclusion
References
-
Ishikawa, T., & Isobe, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
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A Senior Application Scientist's Guide to Peptide Purity: The Impact of Synthesis Chemistry on Analytical Outcomes
For researchers, scientists, and professionals in drug development, the purity of a synthesized peptide is not merely a quality control metric; it is the bedrock of reliable experimental data and the foundation of therapeutic efficacy and safety. Impurities, which can include deletion sequences, truncated peptides, or isomers, can significantly alter the biological activity and immunogenicity of the final product.[1] This guide provides an in-depth comparison of the analytical techniques used to assess peptide purity and explores how the choice of reagents during synthesis, specifically the coupling agent 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI), can profoundly influence the purity profile of the final peptide.
The Gold Standards of Peptide Purity Assessment: HPLC and Mass Spectrometry
The two most common and powerful techniques for determining the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1] Often used in tandem (LC-MS), these methods provide a comprehensive picture of a peptide sample's composition.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
HPLC is the workhorse for assessing peptide purity.[2] It separates components in a mixture based on their physicochemical properties, primarily hydrophobicity in the case of RP-HPLC. The output, a chromatogram, displays a series of peaks, with the area of each peak corresponding to the relative amount of that component in the mixture. A highly pure peptide will show a single, sharp major peak.[1]
Experimental Protocol: RP-HPLC for Peptide Purity Analysis
Objective: To quantify the purity of a synthetic peptide sample.
Materials:
-
Synthesized peptide, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 5-30% acetonitrile in water) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.
Mass Spectrometry (MS): Confirming Identity
While HPLC quantifies purity, Mass Spectrometry identifies the components of a sample by measuring their mass-to-charge ratio (m/z).[3] This is crucial for confirming that the major peak observed in the HPLC chromatogram is indeed the desired peptide.
Experimental Protocol: ESI-MS for Peptide Identity Confirmation
Objective: To confirm the molecular weight of the synthesized peptide.
Materials:
-
Peptide sample from HPLC analysis or a separate dissolved sample.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Infusion: The eluent from the HPLC can be directly introduced into the mass spectrometer (LC-MS), or the purified peptide can be infused directly.
-
Ionization: The peptide molecules are ionized in the ESI source.
-
Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to find the peak corresponding to the theoretical molecular weight of the target peptide.
The Crucial Role of Coupling Reagents in Peptide Synthesis and Purity
The purity of a synthetic peptide is not solely determined by the purification process; it is significantly influenced by the efficiency and cleanliness of the synthesis reactions. A key step in solid-phase peptide synthesis (SPPS) is the formation of the peptide bond, which is facilitated by a coupling reagent. The choice of this reagent can impact the level of side reactions, such as racemization, and the formation of impurities.
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI/CIB): A Closer Look
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, also known as CIB, is a condensation reagent used in organic synthesis, including peptide synthesis.[4][5] It is valued for its ability to facilitate the coupling of amino acids with a low tendency for racemization.[4] Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical side reaction that can lead to diastereomeric impurities that are often difficult to separate from the desired peptide and can have significantly different biological activities.[6]
Comparative Analysis of Coupling Reagents and Their Impact on Peptide Purity
CDMBI belongs to the class of immonium-type coupling reagents.[7] Its performance in minimizing impurities can be compared to other widely used classes of coupling reagents, such as phosphonium and uronium salts.
| Feature | Phosphonium Reagents (e.g., PyBOP) | Uronium/Aminium Reagents (e.g., HBTU, HATU) | Immonium Reagents (e.g., CDMBI/CIP) |
| Activation Site | Phosphorus atom[8] | Carbon atom[8] | Carbon atom[7] |
| Racemization | Generally lower levels of racemization[9] | Can be higher, especially with extended reaction times[9] | Reported to have a low tendency for racemization[4][5] |
| Side Reactions | No risk of guanidinylation[8] | Potential for guanidinylation of the N-terminus, leading to chain termination[6] | Less common, but specific side reactions can occur depending on the structure |
| Solubility | Generally more soluble in common solvents like DMF[8] | Can have lower solubility compared to phosphonium reagents[8] | Good solubility in common synthesis solvents |
| Cost | Can be more expensive[9] | Often more cost-effective[9] | Varies, but can be a cost-effective option |
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent: The selection of a coupling reagent is a critical decision that balances efficiency, cost, and the potential for side reactions. For peptides containing amino acids prone to racemization, such as histidine and cysteine, a reagent with a low racemization tendency like CDMBI or a phosphonium salt is often preferred.[6][10]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) are often used with coupling reagents to suppress racemization.[11]
-
Reaction Time and Temperature: Longer coupling times and elevated temperatures can increase the risk of racemization and other side reactions.[10] Therefore, optimizing these parameters is crucial for maintaining peptide purity.
Conclusion: A Holistic Approach to Peptide Purity
Assessing the purity of a synthesized peptide is a multi-faceted process that begins long before the sample is injected into an HPLC. The choices made during the synthesis, particularly the selection of the coupling reagent, have a profound impact on the final purity profile. While HPLC and Mass Spectrometry are the definitive tools for analyzing the final product, a deep understanding of the underlying synthesis chemistry allows for the proactive minimization of impurities. Reagents like 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CDMBI) offer a valuable tool in the peptide chemist's arsenal for achieving high-purity peptides by minimizing side reactions such as racemization. By integrating a sound synthesis strategy with robust analytical methods, researchers can ensure the quality and reliability of their peptides for downstream applications.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 16, 2026, from [Link]
-
Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent. (n.d.). Retrieved January 16, 2026, from [Link]
- Sato, K., Tsuboi, T., Nakane, T., & Nureki, O. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025, September 16). Retrieved January 16, 2026, from [Link]
- Guo, Y., Wang, M., Gao, Y., & Liu, G. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]
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Request PDF. (2025, August 5). Comparison of Peptide Coupling Reagents COMU and HCTU. Retrieved January 16, 2026, from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
-
Understanding RP-HPLC Purity Testing: The Gold Standard for Peptide Quality Assurance. (2025, November 10). Retrieved January 16, 2026, from [Link]
-
The Essential Role of Coupling Reagents in Modern Peptide Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]
-
The Crucial Role of CIB in Modern Peptide Synthesis and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved January 16, 2026, from [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent. Retrieved January 16, 2026, from [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved January 16, 2026, from [Link]
-
Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. (2024, August 1). Agilent. Retrieved January 16, 2026, from [Link]
-
Investigation of Impurities in Peptide Pools. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
- Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301–309.
-
Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (n.d.). Retrieved January 16, 2026, from [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). Retrieved January 16, 2026, from [Link]
- Akaji, K., Kuriyama, N., Kiso, Y., & Kimura, T. (1992). Efficient solid phase peptide synthesis. Use of methanesulfonic acid alpha-amino deprotecting procedure and new coupling reagent, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI). International Journal of Peptide and Protein Research, 40(3-4), 308–314.
- Tiritiris, I., & Hohloch, S. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(19), 6296.
-
Han, S.-Y., & Kim, Y.-A. (2025, August 7). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Comparative Guide to Imidazolidinium-Based Coupling Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within peptide synthesis and drug development, the formation of the amide bond is a reaction of paramount importance. The success of synthesizing complex peptides, peptidomimetics, and other amide-containing molecules hinges on the efficiency, selectivity, and reliability of the coupling reagents employed. This guide offers an in-depth comparative analysis of imidazolidinium-based coupling reagents, placing them in context with other prevalent classes of reagents to inform your selection and optimize your synthetic strategies.
The Central Role of the Coupling Reagent
At its core, amide bond formation is a condensation reaction between a carboxylic acid and an amine. This seemingly straightforward transformation is complicated by the acid-base chemistry between the reactants, which forms an unreactive carboxylate-ammonium salt. Coupling reagents are designed to circumvent this issue by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, and thereby rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.
The ideal coupling reagent should offer rapid reaction kinetics, high yields, and, crucially, minimal racemization of the chiral centers of the amino acids.[1] Over the years, several classes of reagents have been developed, each with a distinct mechanism and performance profile. These include the foundational carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP), and the highly popular uronium/guanidinium salts (e.g., HBTU, HATU, COMU).[1][2][3]
The Rise of Imidazolidinium Reagents: A Focus on Safety and Efficacy
Imidazolidinium-based reagents emerged from the continuous search for coupling agents with improved performance and safety profiles. A notable example is 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP) , which was developed by Kiso and coworkers as a novel peptide coupling reagent.[4] A primary motivation for its development was to offer an alternative to phosphonium-based reagents like BOP, which, despite their effectiveness, produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4]
Mechanism of Action: The Imidazolidinium Core
The reactivity of CIP stems from the electrophilic character of the C2 carbon, which is bonded to a chlorine atom. The reaction mechanism proceeds through the initial activation of the carboxylic acid. The carboxylate oxygen attacks the C2 carbon of the imidazolidinium ring, displacing the chloride ion. This forms a highly reactive acyloxy-imidazolidinium intermediate. The incoming amine then attacks the activated carbonyl carbon of this intermediate, leading to the formation of the desired amide bond and the release of a urea byproduct.
When used with additives such as 1-hydroxy-7-azabenzotriazole (HOAt), the mechanism is further enhanced. The initially formed acyloxy-imidazolidinium intermediate can react with HOAt to generate a highly reactive HOAt ester. This active ester is then aminolyzed to form the peptide bond. The presence of HOAt is known to accelerate the coupling reaction and, critically, suppress racemization.
DOT script for Mechanism of CIP-mediated Amide Bond Formation
Figure 1: Mechanism of CIP-Mediated Amide Bond Formation
Comparative Performance Analysis
The true measure of a coupling reagent lies in its performance relative to established alternatives. Imidazolidinium reagents, particularly CIP, have demonstrated significant advantages, especially in challenging synthetic contexts.
Coupling of Sterically Hindered Amino Acids
One of the most challenging areas in peptide synthesis is the coupling of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib). These reactions are often sluggish and inefficient with standard coupling reagents. It is in this domain that CIP, particularly in combination with HOAt, has shown exceptional efficacy.
A comparative study on the synthesis of the dipeptide Cbz-Aib-Aib-OMe highlighted the superiority of the CIP/HOAt system. The results demonstrated that this combination provided the highest yield compared to other potent coupling reagents.
| Coupling Reagent | Yield (%) of Cbz-Aib-Aib-OMe |
| CIP/HOAt | Best Result |
| PyBroP | Lower than CIP/HOAt |
| TODT | Lower than CIP/HOAt |
| TOTT | Lower than CIP/HOAt |
| CIP (alone) | Lower than CIP/HOAt |
| Table 1: Comparative efficacy in the synthesis of a sterically hindered dipeptide. Data sourced from a review by Han and Kim (2004). |
This enhanced performance is attributed to the high reactivity of the intermediate active ester formed with HOAt, which effectively overcomes the steric barrier presented by the bulky amino acid residues.
General Performance vs. Modern Reagents
While CIP excels in specific applications, it is important to compare it with the current gold-standard reagents used for routine and complex peptide synthesis, namely HATU and COMU.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium salt based on the HOAt leaving group. It is renowned for its high coupling efficiency and rapid kinetics, making it a preferred choice for difficult sequences.[5][6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on an Oxyma leaving group. It boasts a safety advantage over benzotriazole-based reagents like HATU (which can be explosive) and often shows comparable or even superior performance in terms of coupling efficiency and racemization suppression.[5][7]
Direct, quantitative head-to-head comparisons of CIP with HATU and COMU across a wide range of peptide sequences are not extensively documented in single studies. However, based on the available literature, a qualitative comparison can be made:
| Feature | Imidazolidinium (CIP) | Aminium/Uronium (HATU) | Uronium (COMU) | Phosphonium (PyBOP) | Carbodiimide (DIC/HOAt) |
| Reactivity | High, esp. with HOAt | Very High | Very High | High | Moderate to High |
| Racemization Suppression | Good, esp. with HOAt | Excellent | Excellent | Good | Good |
| Sterically Hindered Coupling | Excellent | Very Good | Very Good | Good | Moderate |
| Safety Profile | Good (avoids HMPA) | Benzotriazole-based (explosive hazard) | Excellent (Oxyma-based) | Good (avoids HMPA) | Good |
| Byproducts | Urea derivative | Water-soluble | Water-soluble | Water-soluble | Diisopropylurea (soluble) |
| Cost | Generally moderate | High | High | Moderate | Low |
Table 2: Qualitative comparison of different classes of coupling reagents.
Causality Behind Performance:
-
Reactivity: The high reactivity of onium salts (imidazolidinium, uronium, phosphonium) is due to the formation of highly activated ester intermediates (e.g., with HOAt or Oxyma). The electron-withdrawing nature of the leaving group is key.
-
Racemization Suppression: Additives like HOAt are superior to HOBt in suppressing racemization due to the "anchimeric assistance" provided by the neighboring pyridine nitrogen, which stabilizes the activated intermediate and disfavors the formation of the oxazolone intermediate responsible for racemization.
-
Safety: The move from benzotriazole-based additives (HOBt, HOAt) to Oxyma in reagents like COMU was a significant step forward in laboratory safety, as Oxyma and its derivatives are not explosive.[5][7]
Experimental Protocols and Workflows
A self-validating experimental protocol is essential for reproducible results. Below is a detailed, step-by-step methodology for a typical solution-phase amide coupling reaction. While this is a generalized protocol, it is based on the principles that govern the use of imidazolidinium reagents like CIP, often in conjunction with an additive and a base.
DOT script for General Experimental Workflow for Amide Coupling
Figure 2: General Experimental Workflow for Amide Coupling
Detailed Step-by-Step Methodology (Solution-Phase)
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-protected amino acid or carboxylic acid (1.0 equivalent).
-
Dissolve the acid in a suitable anhydrous aprotic solvent (e.g., DMF, DCM, or THF). The concentration is typically in the range of 0.1-0.5 M.
-
Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the solution at room temperature for 5-10 minutes.
-
-
Activation:
-
In a separate flask, or directly to the reaction mixture, add the coupling reagent (e.g., CIP, 1.05-1.2 equivalents) and any coupling additive (e.g., HOAt, 1.05-1.2 equivalents).
-
If adding as solids, do so portion-wise. If pre-dissolved, add dropwise. For exothermic activations, it is advisable to cool the reaction mixture to 0 °C in an ice bath before adding the coupling reagent.
-
Allow the activation to proceed for 5-15 minutes at 0 °C to room temperature.
-
-
Coupling:
-
Dissolve the amine component (e.g., amino acid ester hydrochloride, 1.0 equivalent) in a minimal amount of the reaction solvent. Note: If the amine is a hydrochloride salt, an additional equivalent of base is required.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 12 hours, depending on the steric hindrance and reactivity of the substrates.
-
-
Reaction Monitoring (Self-Validation):
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed. This step is critical to ensure the reaction has gone to completion and to avoid unnecessary side reactions from prolonged exposure to coupling reagents.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 (to remove unreacted acid and the HOBt/HOAt additive), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the pure amide.
-
Conclusion and Recommendations
Imidazolidinium-based coupling reagents, exemplified by CIP, represent a valuable addition to the synthetic chemist's toolkit. Their development was driven by a need for safer alternatives to phosphonium reagents, and they have proven to be particularly potent in overcoming the challenge of coupling sterically hindered amino acids, especially when used in combination with HOAt.
Key Takeaways:
-
For sterically demanding couplings: The CIP/HOAt combination is an excellent choice, often outperforming other reagents.
-
For routine synthesis with a focus on safety: COMU is a superior choice due to its high efficiency, excellent racemization suppression, and non-explosive nature.[5][7]
-
For the highest reactivity in difficult sequences: HATU remains a benchmark, though its cost and safety profile require careful consideration.[5][6]
-
For cost-effective synthesis: Traditional carbodiimides like DIC with an additive (HOAt or Oxyma) remain a viable and economical option, particularly for less challenging couplings.[2]
The selection of a coupling reagent is not a one-size-fits-all decision. It requires a careful analysis of the specific synthetic challenge at hand, balancing the need for reactivity and efficiency with considerations of cost, safety, and the potential for side reactions. By understanding the mechanistic nuances and comparative performance of reagents like CIP, researchers can make more informed decisions, leading to more successful and efficient synthetic outcomes.
References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
- BenchChem. (2025). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. BenchChem Technical Guides.
-
Chantell, C. A., Onaiyekan, M. A., & Menakuru, M. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91. [Link]
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. PeptideScientific.
-
Indian Academy of Sciences. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of Chemical Sciences, 130(53). [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
- Sigma-Aldrich. Imidazolium-Derived Reagents. MilliporeSigma.
- BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. BenchChem Technical Guides.
- BenchChem. (2025). A Head-to-Head Comparison: COMU vs. Classic Benzotriazole-Based Reagents in Peptide Synthesis. BenchChem Technical Guides.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Akaji, K., Kuriyama, N., Kimura, T., Fujiwara, Y., & Kiso, Y. (1992). A new efficient peptide coupling reagent: 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP). Tetrahedron Letters, 33(22), 3177-3180. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Li, P., & Xu, J. C. (2000). New and highly efficient immonium type peptide coupling reagents: synthesis, mechanism and application. Tetrahedron, 56(26), 4437-4445. [Link]
-
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of Combinatorial Chemistry, 1(1), 55-68. [Link]
- Aapptec. Coupling Reagents. Aapptec Technical Library.
- NINGBO INNO PHARMCHEM CO.,LTD.
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Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. [Link]
-
Subirós-Funosas, R., Nieto-Rodriguez, L., Jensen, K. J., & Albericio, F. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 408-414. [Link]
- Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(982). [Link]
-
Wang, J., Zhang, W., & You, S. (2020). 2-Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. Asian Journal of Organic Chemistry, 9(7), 1031-1034. [Link]
-
Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. [Link]
-
Reid, R. C., et al. (2011). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. International Journal of Peptide Research and Therapeutics, 17(4), 275-283. [Link]
-
Gentile, F., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7153. [Link]
- Sigma-Aldrich. Peptide Coupling Reagents Guide. MilliporeSigma.
- Merck Millipore. Novabiochem® Coupling reagents.
- Al-Warhi, T. I., Al-Hazimi, H. M., & El-Faham, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1043-1069.
- Luxembourg Bio Technologies. Coupling Reagents.
-
El-Faham, A., & Albericio, F. (2008). Morpholine-based immonium and halogenoamidinium salts as coupling reagents in Peptide synthesis. The Journal of Organic Chemistry, 73(7), 2731-2737. [Link]
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A-Comparative-Guide-to-2-Chloro-1,3-dimethylimidazolidinium-tetrafluoroborate-(DMC-BF4)-in-Complex-Molecule-Synthesis
In the intricate field of complex molecule synthesis, particularly in the construction of peptides and other amide bond-containing architectures, the choice of coupling reagent is a critical determinant of success.[1][2] An ideal reagent must not only ensure high yields but also preserve the stereochemical integrity of sensitive chiral centers, a paramount concern in the synthesis of bioactive molecules.[2][3] Among the arsenal of available reagents, 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC-BF₄), and its related salts like the chloride (DMC) and hexafluorophosphate (CIP), have emerged as powerful tools for amide bond formation.[3][4][5] This guide provides an in-depth comparison of DMC-BF₄'s performance against other mainstream coupling reagents, grounded in experimental data and mechanistic principles to inform rational selection in demanding synthetic applications.
Mechanistic Framework: How DMC-BF₄ Activates Carboxylic Acids
DMC-BF₄ belongs to the family of urea-based coupling reagents.[6] Its efficacy stems from a rapid and efficient activation of carboxylic acids. The mechanism, initiated by the reaction between the carboxylic acid and the electrophilic C2 carbon of the imidazolidinium salt, proceeds through a highly reactive acyloxy-N,N'-dimethylimidazolidinium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of 1,3-dimethylimidazolidin-2-one, a water-soluble urea byproduct.[7] This clean reaction profile simplifies product purification, a notable advantage over reagents like dicyclohexylcarbodiimide (DCC), which produces insoluble dicyclohexylurea (DCU) that often complicates isolation.[7][8]
Caption: Figure 1: Mechanism of Amide Bond Formation using DMC-BF₄.
Performance Benchmark: DMC-BF₄ vs. The Field
The selection of a coupling reagent is often a trade-off between reactivity, cost, safety, and the propensity to induce side reactions, most notably epimerization.[2][8] Here, we compare DMC-BF₄ against three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.
2.1. Versus Carbodiimides (DCC, EDC)
Carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic, cost-effective coupling reagents.[1][7][8] However, their application is often plagued by two key issues: the formation of difficult-to-remove urea byproducts and significant levels of epimerization, especially when coupling chiral amino acids.[1][2] The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate.[8] While the addition of reagents like 1-hydroxybenzotriazole (HOBt) can mitigate this, it adds complexity and cost to the protocol.[8]
DMC-BF₄ and its congeners offer a distinct advantage by promoting rapid coupling with minimal racemization, even without additives.[3][9] This is particularly crucial in solid-phase peptide synthesis (SPPS) and for coupling sterically hindered or α,α-disubstituted amino acids, where other reagents may fail or give low yields.[3][5][9]
2.2. Versus Phosphonium Salts (PyBOP, BOP)
Phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and rapid.[10][11] They activate carboxylic acids by forming OBt active esters.[11][12] A significant drawback of the parent compound, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[10] While PyBOP was developed to avoid this, it is still a relatively expensive reagent.[10][13]
DMC-BF₄ provides comparable or superior performance in many cases, especially for hindered couplings, without the associated hazards of HMPA or the high cost of PyBOP.[3][4]
2.3. Versus Aminium/Uronium Salts (HATU, HBTU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are considered among the most efficient coupling reagents, prized for high coupling rates and low epimerization.[10][11][14] HATU, in particular, forms highly reactive OAt active esters and is often the reagent of choice for difficult couplings.[11][12][14] However, their high cost and the potential explosive hazard associated with benzotriazole-based compounds are significant concerns, especially for large-scale synthesis.[1][7] Furthermore, excess uronium reagents can lead to an undesirable side reaction where the free N-terminus of a peptide is capped by guanidinylation.[11][13]
DMC-BF₄ presents a safer and more cost-effective alternative. While perhaps not matching the sheer speed of HATU in every case, its performance is robust, particularly with sterically demanding substrates where it excels.[3][9] The absence of the explosive benzotriazole moiety is a critical safety advantage.[7]
| Reagent Class | Representative Example | Key Advantages | Key Disadvantages | Epimerization Risk |
| Urea-based | DMC-BF₄ | Low epimerization, good for hindered couplings, water-soluble byproduct, safer profile.[3][9] | Moderate reactivity compared to HATU. | Very Low |
| Carbodiimides | DCC, EDC | Low cost, widely available.[8] | High epimerization risk, byproduct removal issues (DCC), O→N acyl migration.[1][7] | High (without additives) |
| Phosphonium | PyBOP | High efficiency, rapid reactions.[10] | High cost, potential for hazardous byproducts (BOP).[10][13] | Low to Medium |
| Aminium/Uronium | HATU, HBTU | Very high reactivity and efficiency, low epimerization.[10][14] | High cost, potential explosion hazard, guanidinylation side reaction.[7][11] | Very Low |
Table 1: Comparative Overview of Major Coupling Reagent Classes.
Applications in Complex Synthesis: Beyond Simple Amides
The utility of DMC-BF₄ extends beyond routine peptide synthesis. It has proven effective in a range of challenging transformations that are central to the synthesis of complex natural products and pharmaceuticals.
-
Macrolactamization: The formation of large rings via intramolecular amide bond formation is notoriously difficult. DMC-BF₄ has been successfully employed in such cyclization reactions where other reagents failed.
-
Esterification: It serves as an excellent reagent for esterification, notably for attaching the first C-terminal amino acid to Wang resin in SPPS without racemization.[9]
-
Heterocycle Synthesis: DMC and its chloride analogue have been used as powerful dehydrating agents to construct various heterocycles, including sydnones and β-lactams.[4]
-
Other Applications: It is also used in the preparation of diazo-transfer reagents and as a precursor for catalysts used in cross-coupling reactions.[9][15]
Experimental Protocol: A General Procedure for Amide Coupling
This protocol provides a validated, step-by-step method for a typical coupling reaction using DMC-BF₄. The causality behind each step is explained to ensure reproducibility and understanding.
Caption: Figure 2: Experimental Workflow for DMC-BF₄ Coupling.
Methodology Details:
-
Reagent Preparation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents). Dissolve in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).[9]
-
Rationale: Anhydrous conditions are crucial as DMC-BF₄ is moisture-sensitive and will be hydrolyzed by water, quenching the reaction.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Rationale: Initial cooling helps to control any potential exotherm upon addition of the base and coupling reagent, minimizing potential side reactions.
-
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.0-2.5 equivalents).
-
Rationale: The base is required to neutralize the tetrafluoroboric acid that is formed during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is chosen to prevent it from competing with the desired amine nucleophile.
-
-
Reagent Addition: Add 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (1.1-1.3 equivalents) portion-wise over several minutes.
-
Rationale: Portion-wise addition helps maintain temperature control and ensures a smooth reaction.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Rationale: Reaction times are substrate-dependent. Sterically hindered components will require longer reaction times.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water. The water-soluble urea byproduct will remain in the aqueous phase. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Conclusion
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (DMC-BF₄) is a highly effective, safe, and versatile coupling reagent for the synthesis of complex molecules. Its primary advantages lie in its ability to mediate the formation of amide bonds with a very low risk of epimerization, its efficacy with sterically hindered substrates, and its generation of a water-soluble byproduct that simplifies purification.[3][7] While aminium reagents like HATU may offer faster kinetics in some standard cases, DMC-BF₄ provides a more balanced profile of reactivity, safety, and cost-effectiveness. For researchers and drug development professionals tackling challenging syntheses, DMC-BF₄ represents a reliable and powerful tool that should be a standard component of their synthetic chemistry toolkit.
References
- Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent. Self-hosted article on Google Cloud.
- 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals. Fisher Scientific.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
- A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Benchchem.
- Coupling Reagents. Aapptec Peptides.
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- Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).
- Coupling Reagents.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich (Novabiochem).
- Epimeris
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.
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- 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds.
- 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Form
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
As a Senior Application Scientist, my primary focus extends beyond the application of our reagents to ensuring their entire lifecycle, including disposal, is managed with the utmost attention to safety, efficiency, and regulatory compliance. The proper handling of specialized reagents like 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, a highly effective condensation and coupling agent[1][2][3], is a cornerstone of a well-run laboratory. This guide provides a detailed, field-tested framework for its disposal, designed to protect laboratory personnel and the environment.
Part 1: Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a combustible solid that presents several hazards that must be managed through proper personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE): All handling and disposal steps must be performed while wearing the following:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves.[4]
-
Body Protection: A standard laboratory coat.[4]
-
Respiratory Protection: For spill cleanup or when generating dust, use an appropriate particulate respirator (e.g., N95).
Hazard Summary Table:
| Hazard Classification | GHS Hazard Code | Description | Authoritative Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Fisher Scientific SDS[5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Fisher Scientific SDS[5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Fisher Scientific SDS[5] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | TCI Chemicals[6] |
Crucially, the molecular structure informs additional, unclassified hazards. The tetrafluoroborate anion can decompose under certain conditions (e.g., contact with strong acids) to produce highly toxic and corrosive fumes, including hydrogen fluoride (HF).[7][8] Therefore, this substance must never be mixed with acidic waste streams.
Part 2: The Core Principle of Waste Segregation
The single most critical aspect of disposing of this reagent is meticulous waste segregation. Due to its composite nature—being both a halogenated organic compound and a fluoride-containing salt —it cannot be casually combined with other waste streams.
The rationale for this strict segregation is twofold:
-
Halogenated Waste Stream: The presence of chlorine classifies this compound as a halogenated organic.[9] Halogenated and non-halogenated waste streams are disposed of differently, often due to incineration requirements and the potential for forming toxic byproducts if not handled correctly.[9][10] Mixing these streams significantly increases disposal costs and complexity.[10][11]
-
Fluoride Content: The tetrafluoroborate anion necessitates that this waste be kept separate from acids to prevent the formation of hydrogen fluoride gas.[7]
The following workflow diagram illustrates the essential decision-making process for proper segregation.
Caption: Waste Disposal Workflow for the Topic Compound.
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic protocol ensures that waste is handled safely from the point of generation to its final removal from the laboratory.
1. Container Selection and Labeling:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a tight-fitting, threaded screw cap.[10][12]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[10] The label must clearly state:
2. Waste Collection:
-
Solid Waste: Collect unreacted reagent, residue, and materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) directly into the designated "Solid Halogenated Organic Waste" container.
-
Solutions: If the reagent is used in a reaction, the resulting liquid waste stream must be treated as halogenated waste. Any mixture containing a halogenated compound must be disposed of as halogenated waste.[11][12] Collect this in a separate, appropriately labeled "Liquid Halogenated Organic Waste" container.
-
Minimize Dust: When transferring the solid, do so carefully within a chemical fume hood to prevent generating airborne dust.[8]
-
Keep Container Closed: The waste container must remain closed at all times except when waste is being actively added.[10][11][12]
3. Storage in Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.[10]
-
The SAA should be away from general traffic and incompatible materials, particularly acids.[10]
-
Ensure the container is within secondary containment to mitigate spills.[10]
4. Arranging for Final Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management contractor to arrange for pickup and disposal.[4][10]
-
This waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[7] The most common final disposal method for this type of waste is high-temperature incineration at a licensed facility.[7][9]
Part 4: Emergency Procedures - Spill Management
In the event of an accidental spill, immediate and correct action is vital to prevent exposure and contamination.
Protocol for a Small Solid Spill:
-
Alert Personnel: Immediately notify others in the vicinity and restrict access to the spill area.[7]
-
Don PPE: Wear the appropriate PPE as described in Part 1, including respiratory protection.
-
Contain the Spill: Prevent the solid from spreading further.
-
Clean Up: Carefully sweep up the solid material using a brush and dustpan, avoiding the creation of dust.[8][13] Place the collected material and any contaminated cleaning equipment into a sealed, labeled container for disposal as hazardous waste.[10]
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Do not use water to wash down a spill , as this can spread contamination and is not a valid disposal method.[7]
Conclusion
The responsible disposal of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its specific chemical hazards—its halogenated nature and its potential to form HF—and by rigorously adhering to the principles of waste segregation and proper containment, researchers can ensure they are managing this valuable reagent safely throughout its entire lifecycle. Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet before handling any chemical.
References
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
-
Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]
-
Exploring 2-Chloro-1,3-Dimethylimidazolidinium Tetrafluoroborate: A Key Condensation Reagent. Medium. [Link]
Sources
- 1. 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | 153433-26-2 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. fishersci.fi [fishersci.fi]
- 6. 2-Chloro-1,3-dimethylimidazolinium Tetrafluoroborate | 153433-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
